1-Fluoro-3-iodopropane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-3-iodopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6FI/c4-2-1-3-5/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBUZQPPQLQHBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6FI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
462-40-8 | |
| Record name | 1-Fluoro-3-iodopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to 1-Fluoro-3-iodopropane (CAS: 462-40-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-3-iodopropane is a halogenated hydrocarbon of significant interest in organic synthesis, particularly within the pharmaceutical and materials science sectors. Its bifunctional nature, possessing both a fluorine and an iodine atom, allows for versatile chemical manipulations. The iodine atom serves as an excellent leaving group in nucleophilic substitution and cross-coupling reactions, while the fluorine atom can impart unique electronic properties, enhance metabolic stability, and improve the biological activity of target molecules. This guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis protocols, spectroscopic data, applications, and safety information.
Physicochemical Properties
This compound is a colorless to light yellow, volatile liquid oil with a pungent odor. It is sparingly soluble in water but soluble in organic solvents such as chloroform, methanol, alcohols, and ethers.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 462-40-8 | |
| Molecular Formula | C₃H₆FI | |
| Molecular Weight | 187.98 g/mol | |
| Density | 1.837 - 2.03 g/mL | |
| Boiling Point | 68-69 °C at 95 mmHg; 118 °C | |
| Melting Point | -35 °C | |
| Refractive Index | 1.4955 | |
| Flash Point | 33.8 - 34 °C | |
| Purity | Typically ≥97-98% |
Synthesis and Experimental Protocols
This compound can be synthesized through various routes, with a common method involving the fluorination of a suitable propanol derivative followed by iodination, or vice versa. A representative protocol starting from 3-iodopropanol is detailed below.
Experimental Protocol: Synthesis from 3-Iodopropanol
This two-step process involves the conversion of 3-iodopropanol to this compound. The first step is a fluorination reaction, which can be achieved using a variety of fluorinating agents. The second, though not explicitly detailed in the search results for this specific sequence, would logically be the introduction of iodine if starting from a fluorinated alcohol. A general workflow is presented below.
Step 1: Fluorination of a Propane Derivative (General Procedure)
While a specific protocol for the direct fluorination of 3-iodopropanol was not found in the search results, a general approach using a fluorinating agent can be inferred. The following is a generalized procedure that would require optimization for this specific substrate.
-
Materials:
-
3-Iodopropanol
-
Diethylaminosulfur trifluoride (DAST) or other suitable fluorinating agent
-
Anhydrous dichloromethane (DCM) or other appropriate solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-iodopropanol in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DAST in anhydrous DCM to the cooled solution via the dropping funnel.
-
Allow the reaction mixture to stir at -78 °C for a designated period, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to yield this compound.
-
Note: This is a generalized protocol and requires adaptation and optimization for the specific synthesis of this compound. The choice of fluorinating agent and reaction conditions will significantly impact the yield and purity of the product.
Caption: General synthesis workflow for this compound.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound. Below are the expected characteristics for ¹H NMR, IR, and Mass Spectrometry.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound will exhibit three distinct signals corresponding to the three non-equivalent sets of protons.
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Protons | Multiplicity | Coupling |
| ~4.5 | -CH₂F | Triplet of Triplets (tt) | J(H,F) ≈ 47 Hz, J(H,H) ≈ 6 Hz |
| ~3.3 | -CH₂I | Triplet (t) | J(H,H) ≈ 7 Hz |
| ~2.2 | -CH₂- | Quintet of Triplets (qt) | J(H,H) ≈ 6.5 Hz, J(H,F) ≈ 25 Hz |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for C-H, C-F, and C-I bonds.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration |
| 2850-3000 | C-H stretching |
| 1370-1470 | C-H bending |
| 1000-1100 | C-F stretching |
| 500-600 | C-I stretching |
Mass Spectrometry
Electron impact mass spectrometry of this compound will result in a molecular ion peak and characteristic fragmentation patterns.
Table 4: Expected Mass Spectrometry Fragmentation
| m/z | Fragment |
| 188 | [C₃H₆FI]⁺ (Molecular Ion) |
| 61 | [C₃H₆F]⁺ |
| 127 | [I]⁺ |
| 41 | [C₃H₅]⁺ |
Applications in Research and Drug Development
This compound is a valuable building block in the synthesis of a wide range of organic molecules. Its most prominent application is in the development of radioligands for Positron Emission Tomography (PET) imaging.
Role in PET Radioligand Synthesis
The presence of a stable fluorine atom allows for the introduction of the positron-emitting isotope, Fluorine-18 (¹⁸F), into biologically active molecules. The iodo- group serves as a reactive handle for attaching the fluoropropyl moiety to a precursor molecule. This is particularly useful in the development of radiotracers for imaging neuroreceptors, such as cannabinoid receptors, and transporters. The resulting ¹⁸F-labeled compounds enable the non-invasive in vivo visualization and quantification of their biological targets, aiding in the diagnosis and treatment monitoring of various neurological and psychiatric disorders.
Caption: Application of this compound in PET tracer synthesis.
Other Synthetic Applications
Beyond radiochemistry, this compound is utilized in:
-
Fluorinated Building Block Synthesis: Introduction of a fluoropropyl group into organic molecules to modify their physicochemical and biological properties.
-
Materials Science: Synthesis of fluorinated polymers and other materials with unique properties.
-
Agrochemical Research: Development of new pesticides and herbicides.
Safety and Handling
This compound is a flammable liquid and vapor and is classified as a toxic substance. It can cause skin and serious eye irritation. Appropriate safety precautions must be taken during handling and storage.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon). It is recommended to keep it in a dark place as it may be light-sensitive.
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.
Conclusion
This compound is a versatile and valuable reagent for researchers and professionals in organic synthesis and drug development. Its unique combination of a fluorine and an iodine atom on a propyl chain provides a powerful tool for the construction of complex molecules with tailored properties. While its handling requires care due to its hazardous nature, its utility, particularly in the synthesis of PET radioligands, underscores its importance in advancing medical diagnostics and therapeutic strategies. This guide provides a foundational understanding of its properties, synthesis, and applications to support its effective and safe use in a research and development setting.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties of 1-Fluoro-3-iodopropane
This technical guide provides a comprehensive overview of the boiling point and density of this compound, a compound of interest in organic synthesis and drug development. This document presents key physical constants in a structured format and details the experimental protocols for their determination.
Physicochemical Data Summary
The boiling point and density of this compound are critical parameters for its purification, handling, and use in synthetic protocols. The experimentally determined and predicted values for these properties are summarized below.
| Property | Value | Conditions | Source |
| Boiling Point | 118 °C | Standard atmospheric pressure | [1] |
| 128 °C | Not specified | ||
| 68-69 °C | 95 mmHg (reduced pressure) | [2] | |
| Density | 2.03 g/mL | Not specified | [1] |
| 1.837 ± 0.06 g/cm³ | Predicted | [2] |
Experimental Protocols
The following sections detail the standard methodologies for the experimental determination of the boiling point and density of a liquid compound such as this compound.
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Two common methods for its determination are distillation and the capillary method.
2.1.1. Simple Distillation Method
This method is suitable for determining the boiling point of a pure liquid and for separating it from non-volatile impurities.[3]
-
Apparatus Setup: A distillation flask is charged with the liquid and a few boiling chips to ensure smooth boiling. A thermometer is placed in the neck of the flask with the top of the bulb level with the side arm leading to the condenser. The condenser is connected to a collection flask.
-
Procedure:
-
The distillation flask is heated gently.
-
As the liquid boils, the vapor rises and surrounds the thermometer bulb.
-
The temperature is recorded when it becomes constant, which corresponds to the boiling point of the liquid.[3] The vapor then passes into the condenser, where it liquefies and is collected in the receiving flask.
-
2.1.2. Micro-Boiling Point (Capillary) Method
This method is useful when only a small amount of the substance is available.[4]
-
Apparatus Setup: A small amount of the liquid is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is placed in the liquid with the open end down.[5] The test tube is then attached to a thermometer.
-
Procedure:
-
The apparatus is heated in a liquid bath (e.g., paraffin oil).
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[4]
-
The heating is stopped, and the bath is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[4]
-
Density is the mass per unit volume of a substance.[6] For liquids, it is commonly determined using a graduated cylinder and a balance or a pycnometer for higher accuracy.
2.2.1. Using a Graduated Cylinder and Balance
This method is straightforward and suitable for general laboratory use.[7][8]
-
Procedure:
-
An empty, dry graduated cylinder is weighed on an electronic balance.[8]
-
A known volume of the liquid is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[7]
-
The graduated cylinder containing the liquid is reweighed.
-
The mass of the liquid is determined by subtracting the mass of the empty cylinder from the total mass.
-
The density is calculated by dividing the mass of the liquid by its volume.[6][7] For improved accuracy, the measurements should be repeated and an average value calculated.[7][8]
-
2.2.2. Using a Pycnometer (Density Bottle)
This method provides more precise density measurements.
-
Procedure:
-
A clean, dry pycnometer is weighed accurately.
-
The pycnometer is filled with distilled water of a known temperature and weighed again to determine the mass of the water. This allows for the calibration of the pycnometer's volume.
-
The pycnometer is emptied, dried, and then filled with the sample liquid (this compound).
-
The pycnometer with the sample liquid is weighed.
-
The mass of the sample liquid is determined.
-
The density of the sample liquid is calculated by dividing its mass by the volume of the pycnometer (determined from the mass of the water and its known density at that temperature).
-
Logical Relationship Diagram
The following diagram illustrates the relationship between the chemical compound and its physical properties discussed in this guide.
References
- 1. chembk.com [chembk.com]
- 2. 1-IODO-3-FLUOROPROPANE | 462-40-8 [chemicalbook.com]
- 3. vernier.com [vernier.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. byjus.com [byjus.com]
- 6. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
Solubility of 1-Fluoro-3-iodopropane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-fluoro-3-iodopropane in various organic solvents. Due to the limited availability of specific quantitative data for this compound, this document presents qualitative solubility information and supplements it with quantitative data for the structurally similar compound, 1,3-diiodopropane, to provide a frame of reference. Additionally, a detailed experimental protocol for determining solubility and a workflow for a key application are provided.
Core Topic: Solubility Profile of this compound
This compound (C₃H₆FI) is a halogenated hydrocarbon that serves as a valuable intermediate in organic synthesis, particularly in the preparation of radioligands for positron emission tomography (PET) imaging. Its solubility is a critical parameter for its application in various reaction media.
General solubility principles for haloalkanes suggest they are typically sparingly soluble in water due to their inability to form strong hydrogen bonds, but readily dissolve in organic solvents with similar polarity through dipole-dipole and van der Waals interactions.
Quantitative and Qualitative Solubility Data
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility Description |
| This compound | Water | Hardly soluble[1] |
| Alcohols | Soluble[1] | |
| Ethers | Soluble[1] | |
| Methanol | Slightly soluble[2][3] | |
| Chloroform | Sparingly soluble[2][3] | |
| 1,3-Diiodopropane | Water | Insoluble[4] |
| Carbon Tetrachloride | Soluble[4] | |
| Chloroform | Soluble[4] | |
| Diethyl Ether | Soluble[4] | |
| 1-Chloro-3-iodopropane | Water | Limited solubility[1] |
| Organic Solvents | Moderately soluble[1] |
Experimental Protocol: Determination of Solubility
The following is a detailed methodology for determining the thermodynamic solubility of a liquid compound like this compound in an organic solvent, based on the widely recognized shake-flask method.
Principle
An excess of the solute (this compound) is agitated with the solvent at a constant temperature until equilibrium is reached. The saturated solution is then separated from the undissolved solute, and the concentration of the solute in the solution is determined analytically.
Materials and Equipment
-
This compound (solute)
-
Organic solvent of interest (e.g., methanol, chloroform)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Centrifuge
-
Calibrated glass vials with screw caps
-
Syringes and syringe filters (chemically compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with UV detection (HPLC-UV))
Procedure
-
Preparation of Saturated Solutions:
-
Add a known volume of the organic solvent to several vials.
-
Add an excess amount of this compound to each vial. The presence of a distinct second phase (undissolved solute) should be visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the minimum time required to reach a plateau in concentration.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow for the separation of the two phases.
-
Alternatively, centrifuge the vials at a controlled temperature to accelerate phase separation.
-
-
Sampling:
-
Carefully withdraw an aliquot of the supernatant (the saturated solvent phase) using a syringe.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microdroplets of the solute.
-
-
Quantification:
-
Determine the mass of the collected aliquot.
-
Dilute the sample with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated GC-FID or HPLC-UV method to determine the concentration of this compound.
-
Prepare a calibration curve by analyzing a series of standard solutions of this compound of known concentrations in the same solvent.
-
-
Calculation:
-
Calculate the solubility as the concentration of this compound in the saturated solution, typically expressed in g/100 mL, mol/L, or as a mole fraction.
-
Visualization of Application Workflow
This compound is a key precursor in the synthesis of PET radioligands. The following diagram illustrates a generalized workflow for this application.
Caption: Generalized workflow for PET radioligand synthesis using this compound.
This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is highly recommended to experimentally determine the solubility in the solvent system of interest using the protocol outlined above.
References
synthesis of 1-Fluoro-3-iodopropane from 3-iodopropanol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1-fluoro-3-iodopropane from 3-iodopropanol. The primary transformation discussed is the deoxofluorination of the primary alcohol using diethylaminosulfur trifluoride (DAST), a widely utilized fluorinating agent. This guide provides a comprehensive overview of the reaction, including a representative experimental protocol, a summary of reagents, and the reaction mechanism.
Overview of the Synthesis
The conversion of 3-iodopropanol to this compound is a nucleophilic substitution reaction where the hydroxyl group is replaced by a fluorine atom. This process, known as deoxofluorination, is a crucial transformation in medicinal chemistry and materials science for the introduction of fluorine into organic molecules to modulate their biological and physical properties. Diethylaminosulfur trifluoride (DAST) is a common and effective reagent for this purpose, enabling the reaction to proceed under relatively mild conditions.
Reaction Pathway
The reaction proceeds via the activation of the primary alcohol by DAST, forming an intermediate alkoxysulfonium salt. This is followed by a nucleophilic attack of the fluoride ion, leading to the desired this compound with the release of diethylaminosulfinyl fluoride and hydrogen fluoride as byproducts.
Caption: Reaction pathway for the synthesis of this compound.
Reagent Data
The following table summarizes the key reagents involved in the synthesis.
| Reagent | Formula | Molar Mass ( g/mol ) | Role |
| 3-Iodopropanol | I-C₃H₆-OH | 185.99 | Starting Material |
| Diethylaminosulfur Trifluoride (DAST) | (C₂H₅)₂NSF₃ | 161.19 | Fluorinating Agent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Quenching Agent |
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound from 3-iodopropanol using DAST. This protocol is adapted from general procedures for the deoxofluorination of primary alcohols.
Materials:
-
3-iodopropanol
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Caption: General experimental workflow for the synthesis.
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 3-iodopropanol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add diethylaminosulfur trifluoride (DAST) (1.1 - 1.5 eq) to the stirred solution via a dropping funnel.
-
Maintain the reaction at 0 °C for one hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by silica gel column chromatography to yield this compound.
Note: DAST is a hazardous reagent and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Alternative Fluorinating Reagents
While DAST is a common choice, several other deoxofluorinating agents can be employed for the conversion of alcohols to alkyl fluorides. These reagents may offer advantages in terms of thermal stability, safety, and selectivity.
| Reagent | Acronym/Abbreviation | Key Features |
| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor® | More thermally stable than DAST.[1] |
| Pyridine-HF | Olah's Reagent | Can be effective for some substrates. |
| (Trifluoromethyl)trimethylsilane / Fluoride Source | Ruppert-Prakash Reagent | Used for trifluoromethylation, but related systems exist for fluorination. |
| AlkylFluor | - | A bench-stable deoxyfluorination reagent. |
| PyFluor | - | A thermally stable deoxyfluorination reagent that often minimizes elimination byproducts. |
The choice of fluorinating agent can depend on the specific substrate, desired reaction conditions, and safety considerations. For the synthesis of this compound, a systematic comparison of these reagents would be necessary to determine the optimal conditions and highest yield.
Conclusion
The synthesis of this compound from 3-iodopropanol is a straightforward deoxofluorination reaction. The use of diethylaminosulfur trifluoride provides an effective method for this transformation. The provided protocol, based on general procedures for primary alcohol fluorination, offers a solid foundation for researchers to carry out this synthesis. For process optimization and scale-up, further investigation into alternative fluorinating agents and reaction conditions is recommended.
References
An In-depth Technical Guide to 1-Fluoro-3-iodopropane: Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Fluoro-3-iodopropane is a halogenated hydrocarbon of significant interest in organic synthesis and medicinal chemistry.[1] Its bifunctional nature, featuring a reactive carbon-iodine bond and a stable carbon-fluorine bond, makes it a versatile building block for the introduction of a 3-fluoropropyl moiety into a wide range of molecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key applications, with a focus on its role in the development of radiolabeled compounds for Positron Emission Tomography (PET) imaging.
Chemical Structure and Formula
This compound, also known as 3-fluoro-1-iodopropane, is a propane molecule substituted with a fluorine atom at the 1-position and an iodine atom at the 3-position.[1]
Chemical Formula: C₃H₆FI[1]
SMILES: FCCC(I)[2]
InChI: InChI=1S/C3H6FI/c4-2-1-3-5/h1-3H2[2]
Caption: 2D structure of this compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 187.98 g/mol | [1][2] |
| Appearance | Colorless to light yellow oil/liquid | [1][3] |
| Boiling Point | 128 °C (at 760 mmHg) | [3] |
| 68-69 °C (at 95 mmHg) | [1][4] | |
| Density | 1.93 g/cm³ (at 20 °C) | [3] |
| ~1.837 g/cm³ (predicted) | [1][4] | |
| Refractive Index | 1.50 (at 20 °C) | [3] |
| 1.4955 | [4] | |
| Flash Point | 34 °C | [3] |
| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol. | [1][4] |
| Stability | Volatile; may be stabilized with copper chip. Light sensitive. | [3][4] |
Experimental Protocols
Illustrative Synthesis via Halogen Exchange (Finkelstein Reaction)
While various methods for the synthesis of this compound exist, a common approach involves a halogen exchange reaction. The following is a representative protocol adapted from similar syntheses of primary fluoroalkanes.
Reaction:
Materials:
-
1-Bromo-3-iodopropane
-
Anhydrous Potassium Fluoride (KF)
-
Phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide)
-
Anhydrous polar aprotic solvent (e.g., acetonitrile or N,N-dimethylformamide)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium fluoride (1.5 equivalents) and the phase-transfer catalyst (0.1 equivalents).
-
Add the anhydrous polar aprotic solvent to the flask.
-
While stirring, add 1-bromo-3-iodopropane (1.0 equivalent) to the suspension.
-
Heat the reaction mixture to reflux and monitor the progress by gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts.
-
The filtrate is then subjected to a standard aqueous workup. This typically involves partitioning between an organic solvent (e.g., diethyl ether or dichloromethane) and water.
-
The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation to yield pure this compound.
Note: This is an illustrative protocol and may require optimization for specific laboratory conditions and scales.
Applications in Organic Synthesis and Drug Development
This compound is a valuable intermediate in organic synthesis due to its orthogonal reactivity. The carbon-iodine bond is significantly more labile than the carbon-fluorine bond, allowing for selective nucleophilic substitution at the C-I position.[5]
Precursor for Radiolabeled PET Tracers
A primary application of this compound is in the synthesis of radiolabeled molecules for Positron Emission Tomography (PET) imaging.[1] The non-radioactive compound serves as a precursor for the introduction of the positron-emitting isotope Fluorine-18 ([¹⁸F]).
The general strategy involves a nucleophilic substitution reaction where [¹⁸F]fluoride displaces a suitable leaving group (e.g., tosylate, mesylate, or iodide) on a precursor molecule to generate the [¹⁸F]-labeled tracer. This compound itself can be used to introduce a "cold" 3-fluoropropyl group, or its derivatives can be designed as precursors for radiofluorination.
Caption: General workflow for the synthesis of an [¹⁸F]-labeled PET tracer.
Spectroscopic Data
Detailed spectroscopic data is crucial for the characterization of this compound. While actual spectra are best obtained experimentally, typical spectral features can be predicted.
-
¹H NMR: The proton NMR spectrum is expected to show three distinct multiplets corresponding to the three methylene groups (-CH₂-). The protons on the carbon adjacent to the fluorine will exhibit coupling to the ¹⁹F nucleus, and the protons on the carbon adjacent to the iodine will be shifted downfield.
-
¹³C NMR: The carbon NMR spectrum will show three signals for the three carbon atoms. The carbon bonded to fluorine will exhibit a large one-bond C-F coupling constant.
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, likely a triplet of triplets, due to coupling with the adjacent protons.
-
IR Spectroscopy: The infrared spectrum will display characteristic C-H stretching and bending vibrations. A key feature will be the C-F stretching absorption.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of iodine and fluorine.
Safety Information
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is an irritant to the skin, eyes, and respiratory system.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Store in a cool, dry, and well-ventilated area away from heat and open flames.
References
Commercial Suppliers and Technical Applications of 1-Fluoro-3-iodopropane: An In-depth Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of 1-Fluoro-3-iodopropane, a key building block in organic synthesis, particularly in the development of pharmaceuticals and imaging agents. The guide details supplier information, experimental protocols for its synthesis and application, and visual diagrams of relevant chemical pathways and workflows.
Commercial Sourcing of this compound
The procurement of high-quality this compound is critical for research and development. A variety of chemical suppliers offer this reagent at different purities and quantities. Below is a summary of publicly available data from several commercial suppliers. Researchers are advised to request certificates of analysis and inquire about bulk pricing and lead times directly from the vendors.
| Supplier | Purity | Available Quantities | Price (USD) | Notes |
| Tokyo Chemical Industry (TCI) | >98.0% (GC) | 1g | ~$47.00 (€43.00) | Stabilized with copper chip. |
| Apollo Scientific | 97% | 1g, 5g, 25g | ~
| Lead time of 1 week for 25g quantity.[1] |
| Oakwood Chemical | 97% | 250mg, 1g, 5g, 25g, 100g | $16.00, $29.00, $67.00, $213.00, $522.00 | Inquire for stock availability. |
| JR MediChem LLC | 98% | 100g, 500g, 1kg | $298.00, $1488.00, $2480.00[2] | Bulk quantities available upon request.[2] |
| Sigma-Aldrich | 98% | Varies by vendor | Pricing available upon login | Lists multiple suppliers on its platform. |
| ChemicalBook | 98%-99% | Varies by vendor | ~$3.00 - $9.00 / kg (for bulk)[3] | Platform lists multiple Chinese suppliers.[3][4] |
Experimental Protocols
Detailed methodologies for the synthesis and application of this compound are crucial for its effective use in a laboratory setting. The following protocols are representative of common procedures found in the literature.
Synthesis of this compound via Halogen Exchange
This protocol describes a common method for synthesizing this compound from 1,3-diiodopropane.
Materials:
-
1,3-diiodopropane
-
Silver(I) fluoride (AgF)
-
Anhydrous acetonitrile
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Distillation apparatus
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 1,3-diiodopropane in anhydrous acetonitrile.
-
Addition of Fluorinating Agent: To the stirred solution, add silver(I) fluoride in portions. The reaction is typically performed in excess of the fluorinating agent.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the silver iodide precipitate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water to remove any remaining silver salts and acetonitrile. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Application in Radiotracer Synthesis: Preparation of a [¹⁸F]Fluoropropyl-Containing Compound
This compound is a valuable precursor for introducing the fluoropropyl group in the synthesis of PET radiotracers. The following is a generalized protocol for the radiofluorination of a precursor molecule.
Materials:
-
Precursor molecule with a suitable leaving group (e.g., tosylate, mesylate, or bromo derivative)
-
[¹⁸F]Fluoride (produced in a cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile or dimethylformamide (DMF)
-
Reaction vessel (e.g., V-vial)
-
Automated synthesis module or heating block
-
HPLC system for purification
-
Solid-phase extraction (SPE) cartridges
Procedure:
-
[¹⁸F]Fluoride Trapping and Drying: Trap the aqueous [¹⁸F]fluoride solution on an anion exchange cartridge. Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropic Drying: Dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ mixture by heating under a stream of inert gas to remove water. Repeat this step with anhydrous acetonitrile.
-
Radiolabeling Reaction: Dissolve the precursor molecule in anhydrous acetonitrile or DMF and add it to the dried [¹⁸F]fluoride complex. Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for a set time (e.g., 10-20 minutes).
-
Purification: After the reaction, quench the mixture with water and purify the crude product using semi-preparative HPLC.
-
Formulation: Collect the HPLC fraction containing the desired [¹⁸F] radiotracer. Reformulate the product by passing it through an SPE cartridge to remove the HPLC solvents, and elute with ethanol and saline for injection.
Visualizations
The following diagrams illustrate key processes related to the sourcing and application of this compound.
Caption: A logical workflow for the selection of a commercial supplier for this compound.
Caption: A simplified workflow for the synthesis of a PET radiotracer using a [¹⁸F]fluoropropyl group.
References
An In-depth Technical Guide to the Stability and Storage of 1-Fluoro-3-iodopropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 1-Fluoro-3-iodopropane (CAS No. 462-40-8), a key reagent in various organic synthesis applications, particularly in the development of radioligands for positron emission tomography (PET) imaging.[1][2] Adherence to proper handling and storage protocols is critical to ensure the compound's integrity, minimize degradation, and guarantee experimental reproducibility.
Core Stability Profile
This compound is a colorless, volatile oil that is sensitive to light and air.[1][2][3] While stable under recommended storage conditions, deviation from these can lead to degradation, compromising its purity and reactivity. The primary stability concerns are its flammability and potential for decomposition upon exposure to heat or ignition sources.[4]
Summary of Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C3H6FI | [1][5][6] |
| Molecular Weight | 187.98 g/mol | [1][6] |
| Appearance | Colorless to light yellow clear liquid/oil | [1][2] |
| Boiling Point | 68-69 °C at 95 mmHg | [1][2] |
| Density | 1.837 g/cm³ (Predicted) | [1][2] |
| Refractive Index | 1.4955 | [1][2] |
| Flash Point | 34 °C | [2] |
| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol. | [1][2] |
Recommended Storage and Handling Conditions
To maintain the stability and purity of this compound, the following storage and handling conditions are imperative.
Storage Recommendations
| Parameter | Condition | Rationale | Source |
| Temperature | Room temperature or 2-8 °C | To minimize volatility and potential for thermal degradation. | [1][2] |
| Atmosphere | Under an inert gas (Nitrogen or Argon) | To prevent oxidation and degradation from atmospheric moisture and oxygen. | [1][2] |
| Light | Keep in a dark place | The compound is light-sensitive and can undergo photochemical degradation. | [7] |
| Container | Tightly closed container | To prevent evaporation of the volatile compound and exposure to air. | [8][9] |
Handling Precautions
-
Ventilation: Handle in a well-ventilated area to avoid inhalation of vapors.[4][8]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources as it is a flammable liquid.[4][8][9]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye protection.[4][8][9]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[4][7]
-
Static Discharge: Take precautionary measures against static discharges. Use non-sparking tools.[4][8][9]
Potential Degradation Pathways
While specific studies on the degradation pathways of this compound are not extensively detailed in publicly available literature, analogous halogenated hydrocarbons suggest potential degradation routes.
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment
Protocol: Accelerated Stability Study
Objective: To assess the stability of this compound under elevated temperature conditions.
Methodology:
-
Sample Preparation: Aliquot this compound into several amber glass vials under an inert atmosphere (e.g., argon or nitrogen).
-
Storage Conditions: Place the vials in temperature-controlled chambers at various elevated temperatures (e.g., 40 °C, 60 °C) and a control sample at the recommended storage temperature (e.g., 4 °C).
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, and 8 weeks).
-
Analysis: Analyze the purity of each sample using a validated analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and any potential degradation products.
-
Data Evaluation: Plot the percentage of the remaining this compound against time for each temperature to determine the degradation kinetics.
Caption: Workflow for an accelerated stability study of this compound.
Protocol: Photostability Study
Objective: To evaluate the impact of light exposure on the stability of this compound.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile) in both clear and amber glass vials.
-
Light Exposure: Expose the clear vials to a controlled light source that mimics ICH Q1B guidelines for photostability testing. Keep the amber vials (controls) in the dark.
-
Time Points: Withdraw samples from both sets of vials at various time intervals.
-
Analysis: Analyze the samples by a suitable chromatographic method to determine the extent of degradation.
-
Data Evaluation: Compare the purity of the light-exposed samples to the dark controls to assess the impact of light.
Conclusion
The chemical integrity of this compound is paramount for its successful application in research and development. By adhering to the storage and handling guidelines outlined in this document—namely, storage at room temperature or refrigerated conditions under an inert atmosphere and protected from light—researchers can ensure the compound's stability and obtain reliable results. For critical applications, it is recommended to perform periodic purity assessments to confirm the quality of the reagent.
References
- 1. nbinno.com [nbinno.com]
- 2. 1-IODO-3-FLUOROPROPANE | 462-40-8 [chemicalbook.com]
- 3. 1-IODO-3-FLUOROPROPANE CAS#: 462-40-8 [m.chemicalbook.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. This compound | C3H6FI | CID 127890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Iodo-3-fluoropropane | C3H6FI | CID 12899128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. chemicalbook.com [chemicalbook.com]
Methodological & Application
1-Fluoro-3-iodopropane: A Versatile Reagent for Fluoropropylation in Research and Drug Development
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
1-Fluoro-3-iodopropane has emerged as a valuable bifunctional reagent in organic synthesis, particularly for the introduction of the fluoropropyl moiety into a wide range of molecules. Its unique structure, featuring a reactive carbon-iodine bond for nucleophilic substitution and a stable carbon-fluorine bond, allows for the strategic incorporation of a fluorinated aliphatic chain. This modification can significantly influence the physicochemical and biological properties of parent compounds, making it a reagent of high interest in medicinal chemistry, agrochemistry, and materials science. A key application lies in the synthesis of precursors for 18F-labeled radiotracers for Positron Emission Tomography (PET) imaging.
Core Applications
The primary utility of this compound lies in its ability to act as an electrophile in nucleophilic substitution reactions. The iodine atom serves as an excellent leaving group, facilitating the formation of new bonds with various nucleophiles while preserving the fluorine atom.
Key Reaction Types:
-
N-Alkylation of Amines: Introduction of a fluoropropyl group to primary and secondary amines.
-
O-Alkylation of Phenols and Alcohols: Formation of fluoropropyl ethers.
-
S-Alkylation of Thiols: Synthesis of fluoropropyl thioethers.
-
C-C Bond Formation: Reaction with carbon nucleophiles such as Grignard reagents and enolates.
-
Precursor for PET Tracers: Used in the synthesis of molecules that can later be radiolabeled with 18F.
Data Presentation: Representative Fluoropropylation Reactions
The following tables summarize typical reaction conditions and reported yields for the fluoropropylation of various nucleophiles with alkyl iodides, which serve as a good proxy for reactions with this compound. Specific yields for this compound may vary and require optimization.
Table 1: N-Alkylation of Amines
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Product | Estimated Yield (%) |
| Aniline | K₂CO₃ | Acetonitrile | Reflux | 12 | N-(3-Fluoropropyl)aniline | Moderate to High |
| Piperidine | K₂CO₃ | DMF | 80 | 6 | 1-(3-Fluoropropyl)piperidine | High |
| Benzylamine | Et₃N | THF | Reflux | 10 | N-Benzyl-3-fluoropropan-1-amine | Moderate to High |
Table 2: O-Alkylation of Phenols
| Phenol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Product | Estimated Yield (%) |
| Phenol | K₂CO₃ | DMF | 80 | 6 | 1-Fluoro-3-propoxybenzene | High |
| 4-Methoxyphenol | NaH | THF | 60 | 4 | 1-Fluoro-3-(4-methoxyphenoxy)propane | High |
| 2-Naphthol | Cs₂CO₃ | Acetonitrile | RT | 24 | 2-(3-Fluoropropoxy)naphthalene | High |
Table 3: S-Alkylation of Thiols
| Thiol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Product | Estimated Yield (%) |
| Thiophenol | NaOH | Ethanol | RT | 2 | (3-Fluoropropyl)(phenyl)sulfane | High |
| 4-Methylbenzenethiol | K₂CO₃ | Acetone | Reflux | 3 | (3-Fluoropropyl)(p-tolyl)sulfane | High |
| Cysteine derivative | DIPEA | DMF | RT | 12 | S-(3-Fluoropropyl)cysteine derivative | Moderate to High |
Table 4: C-C Bond Formation
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Estimated Yield (%) |
| Phenylmagnesium bromide | Grignard | THF | 0 to RT | 2 | 1-Fluoro-4-phenylbutane | Moderate |
| Diethyl malonate | NaOEt | Ethanol | Reflux | 12 | Diethyl 2-(3-fluoropropyl)malonate | Moderate to High |
Experimental Protocols
The following are generalized protocols for key fluoropropylation reactions using this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: General Procedure for N-Alkylation of Amines
This protocol describes a typical procedure for the N-fluoropropylation of a primary or secondary amine.
Materials:
-
Amine (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (anhydrous)
-
Standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq) and anhydrous acetonitrile.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Add this compound (1.2 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts and wash the solid residue with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-(3-fluoropropyl)amine.[1]
Caption: Workflow for N-alkylation of amines.
Protocol 2: General Procedure for O-Alkylation of Phenols
This protocol outlines a standard Williamson ether synthesis for the O-fluoropropylation of phenols.
Materials:
-
Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Dimethylformamide (DMF, anhydrous)
-
Standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the phenol (1.0 eq) and anhydrous DMF.
-
Add potassium carbonate (1.5 eq) to the solution and stir at room temperature for 30 minutes to form the phenoxide.
-
Add this compound (1.1 eq) dropwise to the reaction mixture.
-
Heat the mixture to 80°C and stir for 6 hours, monitoring the reaction by TLC.[1]
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield the desired 3-fluoropropyl aryl ether.[1]
Caption: Reaction pathway for O-alkylation of phenols.
Protocol 3: General Procedure for S-Alkylation of Thiols
This protocol describes the synthesis of 3-fluoropropyl thioethers from thiols.
Materials:
-
Thiol (1.0 eq)
-
This compound (1.05 eq)
-
Sodium hydroxide (NaOH) (1.1 eq)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the thiol (1.0 eq) in ethanol.
-
Add an aqueous solution of sodium hydroxide (1.1 eq) and stir for 15 minutes at room temperature to generate the thiolate.
-
Add this compound (1.05 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2 hours, monitoring by TLC.[1]
-
Upon completion, remove the ethanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to obtain the 3-fluoropropyl thioether.[1]
Caption: Logical flow for the S-alkylation of thiols.
Protocol 4: General Procedure for Carbon-Carbon Bond Formation via Grignard Reaction
This protocol outlines the reaction of this compound with a Grignard reagent.
Materials:
-
Aryl or Alkyl Magnesium Bromide (Grignard Reagent, ~1 M in THF, 1.1 eq)
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware for anhydrous reactions
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add the Grignard reagent (1.1 eq) dropwise via a syringe, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to 0°C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired fluoropropylated carbon structure.
References
Application Notes and Protocols: Reaction of 1-Fluoro-3-iodopropane with Amine Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-3-iodopropane is a valuable bifunctional reagent in organic synthesis, enabling the introduction of a 3-fluoropropyl group onto various nucleophiles. The presence of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of organic molecules, making this reagent particularly useful in drug discovery and development. The carbon-iodine bond is highly susceptible to nucleophilic attack, with iodine serving as an excellent leaving group, while the carbon-fluorine bond is strong and generally stable under common reaction conditions. This differential reactivity allows for selective N-alkylation of amines, providing access to a wide range of 3-fluoropropylamines. These products are key intermediates in the synthesis of novel pharmaceuticals, agrochemicals, and materials.
Application Notes
The reaction of this compound with amine nucleophiles is a robust and versatile method for the synthesis of N-(3-fluoropropyl)amines. This transformation is a cornerstone in medicinal chemistry for the strategic incorporation of fluorine to enhance drug-like properties.
Key Applications:
-
Drug Discovery: The introduction of a 3-fluoropropyl group can improve metabolic stability by blocking sites of oxidative metabolism. The fluorine atom can also modulate the basicity (pKa) of the amine, which can influence its binding affinity to biological targets, cell permeability, and overall pharmacokinetic profile.
-
PET Imaging: The fluoropropyl moiety can be labeled with fluorine-18 (¹⁸F) for the development of positron emission tomography (PET) imaging agents. These radiotracers are invaluable tools for in vivo imaging and diagnostics.
-
Agrochemicals: Fluorinated compounds often exhibit enhanced biological activity and stability, leading to the development of more potent and selective pesticides and herbicides.
-
Materials Science: The incorporation of fluorine can impart unique properties to polymers and other materials, such as increased thermal stability and chemical resistance.
Reaction Scope and Selectivity:
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbon atom attached to the iodine, displacing the iodide ion. The reaction is generally regioselective, with the nucleophilic attack occurring exclusively at the carbon bearing the iodine due to the much lower reactivity of the C-F bond.
Primary and secondary amines are excellent nucleophiles for this reaction. However, with primary amines, there is a possibility of over-alkylation to form the secondary and tertiary amines, and ultimately a quaternary ammonium salt. To favor mono-alkylation, an excess of the primary amine can be used. Secondary amines typically undergo clean mono-alkylation to yield the corresponding tertiary amine. Aromatic amines, such as aniline, are also suitable substrates, though they may require slightly more forcing conditions due to their lower nucleophilicity compared to aliphatic amines.
Quantitative Data
The following table summarizes representative examples of the reaction of this compound with various amine nucleophiles, highlighting the reaction conditions and yields.
| Amine Nucleophile | Product | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | N-(3-Fluoropropyl)aniline | K₂CO₃ | Acetonitrile | Reflux | 12 | ~85 |
| Morpholine | 4-(3-Fluoropropyl)morpholine | K₂CO₃ | DMF | 80 | 6 | High |
| Piperidine | 1-(3-Fluoropropyl)piperidine | K₂CO₃ | Acetonitrile | Reflux | 8 | >90 |
| Diethylamine | N,N-Diethyl-N-(3-fluoropropyl)amine | 2,6-Lutidine | DMF | 80 | 6 | High |
| Nor-β-CIT | N-(3-Fluoropropyl)-nor-β-CIT | K₂CO₃ | Acetonitrile | 80 | 2 | 85 |
Experimental Protocols
Protocol 1: N-Alkylation of a Primary Aromatic Amine (Aniline)
This protocol describes the synthesis of N-(3-fluoropropyl)aniline.
Materials:
-
Aniline (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a solution of aniline (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add potassium carbonate (2.0 eq).
-
Add this compound (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(3-fluoropropyl)aniline.
Protocol 2: N-Alkylation of a Secondary Heterocyclic Amine (Morpholine)
This protocol describes the synthesis of 4-(3-fluoropropyl)morpholine.
Materials:
-
Morpholine (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Dimethylformamide (DMF) (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of morpholine (1.0 eq) in anhydrous DMF in a round-bottom flask, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1 eq) dropwise to the reaction mixture.
-
Heat the mixture to 80°C and stir for 6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(3-fluoropropyl)morpholine. Further purification can be performed by distillation or column chromatography if necessary.
Visualizations
Caption: General experimental workflow for the N-alkylation of amines with this compound.
Caption: SN2 reaction mechanism for the N-alkylation of an amine with this compound.
Protocol for N-Alkylation with 1-Fluoro-3-iodopropane: A Detailed Application Note for Researchers
For Immediate Release
This application note provides detailed protocols for the N-alkylation of primary and secondary amines, amides, and nitrogen-containing heterocycles using 1-fluoro-3-iodopropane. This versatile reagent is valuable in drug development and medicinal chemistry for the introduction of a 3-fluoropropyl moiety, which can significantly modulate the physicochemical and pharmacological properties of lead compounds.[1]
Introduction
N-alkylation is a fundamental reaction in organic synthesis, crucial for the construction of a wide array of functional molecules. This compound is a bifunctional reagent that allows for the facile introduction of a fluorinated three-carbon chain onto a nitrogen atom. The presence of the terminal fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The high reactivity of the carbon-iodine bond makes this compound an efficient alkylating agent under various reaction conditions. This document outlines generalized procedures for the N-alkylation of common nitrogen-containing functional groups.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 462-40-8[2] |
| Molecular Formula | C₃H₆FI[3] |
| Molecular Weight | 187.98 g/mol [3] |
| Appearance | Colorless liquid[2] |
| Boiling Point | 118 °C[2] |
| Density | 2.03 g/mL[2] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like alcohols and ethers.[2] |
Safety and Handling
This compound is a flammable liquid and vapor and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry, and dark place, away from heat and ignition sources.
General N-Alkylation Protocol
The N-alkylation reaction with this compound typically proceeds via a nucleophilic substitution (SN2) mechanism. A base is required to deprotonate the nitrogen nucleophile, increasing its reactivity. The choice of base, solvent, and temperature depends on the pKa and reactivity of the substrate.
Figure 1. General workflow for the N-alkylation of nitrogen-containing substrates with this compound.
Experimental Protocols
The following are generalized protocols that can be adapted for specific substrates. Optimization of reaction conditions may be necessary to achieve the best results.
Protocol 1: N-Alkylation of Primary and Secondary Amines
This protocol is suitable for the alkylation of aliphatic and aromatic amines.
Materials:
-
Amine (1.0 eq.)
-
This compound (1.1 - 1.5 eq.)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA) (1.5 - 2.0 eq.)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, THF)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of the amine in the chosen anhydrous solvent, add the base.
-
Stir the mixture at room temperature for 15-30 minutes under an inert atmosphere.
-
Add this compound dropwise to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., room temperature to 80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(3-fluoropropyl) amine.
Protocol 2: N-Alkylation of Amides and Lactams
The N-H bond of amides is less acidic than that of amines, often requiring a stronger base.
Materials:
-
Amide or Lactam (1.0 eq.)
-
This compound (1.2 - 2.0 eq.)
-
Strong base (e.g., NaH, KHMDS) (1.1 - 1.5 eq.)
-
Anhydrous polar aprotic solvent (e.g., DMF, THF)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of the amide or lactam in the anhydrous solvent, carefully add the strong base at 0 °C under an inert atmosphere.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add this compound dropwise.
-
Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC or LC-MS.
-
Upon completion, cautiously quench the reaction by the slow addition of water or saturated aqueous NH₄Cl at 0 °C.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: N-Alkylation of Nitrogen-Containing Heterocycles
This protocol is applicable to a variety of heterocycles such as imidazoles, pyrazoles, and benzimidazoles.
Materials:
-
Heterocycle (1.0 eq.)
-
This compound (1.1 - 1.5 eq.)
-
Base (e.g., K₂CO₃, Cs₂CO₃, NaH) (1.5 - 2.0 eq. for carbonate bases, 1.1 eq. for NaH)
-
Anhydrous solvent (e.g., Acetonitrile, DMF)
-
Inert atmosphere (if using a strong base like NaH)
Procedure:
-
Combine the heterocycle and the base in the anhydrous solvent.
-
Add this compound to the mixture.
-
Stir the reaction at room temperature or heat to a temperature between 50-80 °C, monitoring the progress by TLC.
-
Once the reaction is complete, filter off any inorganic salts if a carbonate base was used. If NaH was used, proceed to quenching as in Protocol 2.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent, wash with water and brine, dry over an anhydrous drying agent, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions for N-alkylation with alkyl iodides, which can be used as a starting point for optimization with this compound.
| Substrate Type | Example Substrate | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Primary Aromatic Amine | Aniline | K₂CO₃ | Acetonitrile | Reflux | 12 |
| Secondary Aliphatic Amine | Piperidine | K₂CO₃ | DMF | Room Temp. - 50 | 4 - 12 |
| Amide | Benzamide | NaH | DMF | 0 to Room Temp. | 2 - 8 |
| Heterocycle | Imidazole | K₂CO₃ | Acetonitrile | 60 | 1 - 3 |
Note: The data in this table is based on general N-alkylation reactions with alkyl iodides and should be considered as a guideline. Actual reaction times and yields for this compound may vary.
Logical Relationships in N-Alkylation
Figure 2. Factors influencing the outcome of N-alkylation reactions.
Conclusion
This compound is a highly effective reagent for the N-alkylation of a broad range of nitrogen-containing compounds. The protocols provided in this application note offer a solid foundation for researchers and drug development professionals to incorporate the 3-fluoropropyl group into their molecules of interest. Careful consideration of the substrate's reactivity and optimization of the reaction conditions are key to achieving high yields and purity of the desired products.
References
Application Notes and Protocols: 1-Fluoro-3-iodopropane in the Synthesis of Fluorinated Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-3-iodopropane (CAS 462-40-8) is a halogenated hydrocarbon that has emerged as a valuable building block in medicinal chemistry and pharmaceutical research.[1] Its bifunctional nature, featuring a fluorine atom and an iodine atom on a propane chain, allows for versatile chemical manipulations. The iodine atom serves as an excellent leaving group in nucleophilic substitution reactions, while the fluorine atom can modulate the physicochemical and biological properties of the target molecule, such as metabolic stability and binding affinity.[2] A primary application of this compound is in the synthesis of radiolabeled molecules for Positron Emission Tomography (PET) imaging, a non-invasive technique crucial for modern diagnostics and drug development.[1] Specifically, its radiofluorinated counterpart, 1-[¹⁸F]fluoro-3-iodopropane, is a key reagent for introducing the [¹⁸F]fluoropropyl moiety into biologically active molecules, particularly for developing PET tracers for neuroreceptors.[1][3]
Application 1: Synthesis of a Dopamine D1 Receptor Ligand Analog
Background
The dopamine D1 receptor, a G-protein coupled receptor (GPCR), plays a crucial role in various neurological processes, including motor control, reward, and cognition.[3][4] Dysregulation of D1 receptor signaling is implicated in several neuropsychiatric disorders, such as Parkinson's disease and schizophrenia, making it a significant target for drug development and in-vivo imaging.[5] PET imaging with D1 receptor-specific radioligands allows for the non-invasive quantification and localization of these receptors in the living brain. An analog of the potent D1 receptor antagonist SCH 23390 can be synthesized for PET imaging using 1-[¹⁸F]fluoro-3-iodopropane.[1]
Dopamine D1 Receptor Signaling Pathway
The binding of dopamine or an agonist to the D1 receptor initiates a signaling cascade, primarily through the Gαs/olf G-protein, leading to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).[6] This cascade modulates neuronal function and gene expression.
Experimental Protocol: Synthesis of R(+)-7-chloro-8-hydroxy-3-(3'-[¹⁸F]fluoropropyl)-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine
This protocol describes the N-alkylation of the "nor-" (des-alkyl) analog of SCH 23390 with no-carrier-added (NCA) 1-[¹⁸F]fluoro-3-iodopropane.
Materials:
-
R(+)-7-chloro-8-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine (SCH 23390 precursor)
-
NCA 1-[¹⁸F]fluoro-3-iodopropane in a suitable solvent (e.g., acetonitrile)
-
Acetonitrile (anhydrous)
-
Water for HPLC (High-Performance Liquid Chromatography)
-
Ethanol for formulation
-
Solid-phase extraction (SPE) cartridges (e.g., C18) for purification
-
Sterile vials
Equipment:
-
Automated radiosynthesis module or shielded hot cell
-
HPLC system with a semi-preparative column (e.g., C18) and radioactivity detector
-
Rotary evaporator
-
Vortex mixer
-
Dose calibrator
Procedure:
-
Precursor Preparation: Dissolve 1-2 mg of the SCH 23390 precursor in 0.5 mL of anhydrous acetonitrile in a sealed reaction vial.
-
Radiolabeling Reaction:
-
Transfer the prepared solution of NCA 1-[¹⁸F]fluoro-3-iodopropane (typically 1-10 GBq) to the reaction vial containing the precursor.
-
Seal the vial and heat at 80-100°C for 15-20 minutes.
-
-
Purification:
-
After the reaction, cool the vial to room temperature.
-
Dilute the reaction mixture with 1-2 mL of the initial mobile phase (e.g., water/acetonitrile mixture).
-
Inject the diluted mixture onto the semi-preparative HPLC system.
-
Elute the product using a suitable mobile phase gradient to separate the [¹⁸F]-labeled product from unreacted precursor and byproducts.
-
Collect the radioactive fraction corresponding to the desired product.
-
-
Formulation:
-
Dilute the collected HPLC fraction with water and pass it through a C18 SPE cartridge to trap the product.
-
Wash the cartridge with sterile water to remove HPLC solvents.
-
Elute the final product from the cartridge with a small volume (e.g., 0.5-1.0 mL) of ethanol.
-
Dilute the ethanolic solution with sterile saline for injection to achieve the desired final ethanol concentration (typically <10%).
-
-
Quality Control:
-
Perform analytical HPLC to determine radiochemical purity.
-
Measure the total radioactivity to calculate the radiochemical yield.
-
Determine the molar activity.
-
Data Summary
| Parameter | Value | Reference |
| Radiochemical Yield (EOB) | 10-15% | [1] |
| Total Synthesis Time | ~110 minutes | [1] |
| Mass of Product | 2-3 nmol | [1] |
Application 2: Synthesis of a Benzodiazepine Receptor Ligand Analog
Background
Benzodiazepine receptors, part of the GABA-A receptor complex, are crucial targets for drugs treating anxiety, insomnia, and seizures. PET imaging using radiolabeled benzodiazepine analogs, such as derivatives of Ro15-1788 (Flumazenil), allows for the in-vivo investigation of these receptors' distribution and density in various neurological and psychiatric conditions.
Experimental Workflow: General Radiopharmaceutical Synthesis
The synthesis of PET radiopharmaceuticals follows a stringent and time-sensitive workflow, from the production of the radionuclide to the final quality control of the injectable dose.
Experimental Protocol: Synthesis of an [¹⁸F]Fluoropropyl-Substituted Benzodiazepine Analog
This protocol describes the synthesis of an analog of Ro15-1788 by alkylating the corresponding "nor-" precursor with NCA 1-[¹⁸F]fluoro-3-iodopropane.
Materials:
-
Nor-derivative of Ro15-1788 (e.g., ethyl 8-fluoro-5,6-dihydro-6-oxo-4H-imidazo[1,5-a][1][6]benzodiazepine-3-carboxylate)
-
NCA 1-[¹⁸F]fluoro-3-iodopropane in dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF, anhydrous)
-
HPLC solvents
-
C18 SPE cartridge
-
Sterile formulation solutions
Equipment:
-
As listed in Application 1.
Procedure:
-
Precursor Preparation: In a reaction vial, combine 1-2 mg of the benzodiazepine precursor and a molar excess of potassium carbonate. Add 0.5 mL of anhydrous DMF.
-
Radiolabeling Reaction:
-
Add the solution of NCA 1-[¹⁸F]fluoro-3-iodopropane to the vial.
-
Seal and heat the reaction mixture at 120°C for 15-20 minutes.
-
-
Purification:
-
Cool the reaction vial.
-
Dilute the mixture with the HPLC mobile phase.
-
Purify the crude product using semi-preparative HPLC as described in Application 1.
-
Collect the radioactive peak corresponding to the fluoropropylated benzodiazepine analog.
-
-
Formulation:
-
Formulate the collected product using the SPE method detailed in Application 1.
-
-
Quality Control:
-
Conduct quality control tests as outlined in Application 1 to ensure purity and suitability for in-vivo use.
-
Data Summary
| Parameter | Value | Reference |
| Radiochemical Yield (EOB) | 10-15% | [1] |
| Total Synthesis Time | ~110 minutes | [1] |
| Mass of Product | 2-3 nmol | [1] |
Safety Information
This compound is a toxic and flammable substance.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. All radiolabeling procedures involving Fluorine-18 must be conducted in a shielded hot cell by trained personnel, following all institutional and regulatory guidelines for handling radioactive materials.
This compound, particularly its [¹⁸F]-labeled variant, is a critical reagent for the synthesis of fluorinated pharmaceuticals, most notably PET radiotracers. The fluoropropyl group it provides can be readily attached to precursor molecules via nucleophilic substitution, enabling the development of imaging agents for important neurological targets like dopamine and benzodiazepine receptors. The protocols outlined here provide a framework for the synthesis and application of these valuable research and diagnostic tools.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 3. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Williamson Ether Synthesis Using 1-Fluoro-3-iodopropane in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers. This SN2 reaction, involving an alkoxide or phenoxide and a primary alkyl halide, is widely employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. 1-Fluoro-3-iodopropane is a valuable building block that introduces a 3-fluoropropoxy moiety, a functional group of increasing interest in drug design. The high reactivity of the carbon-iodine bond makes this compound an excellent substrate for the Williamson ether synthesis.
These application notes provide detailed protocols for the synthesis of various 3-fluoropropyl ethers using this compound, along with methods for their purification and characterization. Furthermore, the potential applications of these compounds in drug discovery are discussed, with a focus on their role as enzyme inhibitors.
Data Presentation
The following tables summarize the expected quantitative data for the Williamson ether synthesis of representative 3-fluoropropyl ethers. The data is based on analogous reactions and established principles of organic synthesis.
Table 1: Reaction Parameters for the Synthesis of 3-Fluoropropyl Ethers
| Target Ether | Nucleophile | Base | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| 1-Fluoro-3-methoxypropane | Sodium methoxide | Sodium | Methanol | Reflux (65°C) | 4 - 6 | 70 - 80 |
| 1-Ethoxy-3-fluoropropane | Sodium ethoxide | Sodium | Ethanol | Reflux (78°C) | 4 - 6 | 65 - 75 |
| 1-Fluoro-3-phenoxypropane | Sodium phenoxide | Sodium Hydride | DMF | 80°C | 6 - 8 | 75 - 85 |
| 1-Fluoro-3-(4-nitrophenoxy)propane | 4-Nitrophenol | Sodium Hydride | THF | 60°C | 8 - 10 | 80 - 90 |
| 1-Fluoro-3-(4-methoxyphenoxy)propane | 4-Methoxyphenol | Potassium Carbonate | Acetone | Reflux (56°C) | 10 - 12 | 70 - 80 |
Table 2: Spectroscopic Data for Characterization of 3-Fluoropropyl Ethers
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | MS (m/z) |
| 1-Fluoro-3-methoxypropane | 4.53 (t, J=5.9 Hz, 2H), 3.58 (t, J=5.9 Hz, 2H), 3.35 (s, 3H), 2.01 (p, J=5.9 Hz, 2H) | 81.5 (d, J=165.5 Hz), 69.8, 58.8, 30.4 (d, J=20.2 Hz) | [M]+ 92.07 |
| 1-Ethoxy-3-fluoropropane | 4.52 (t, J=6.0 Hz, 2H), 3.51 (q, J=7.0 Hz, 2H), 3.48 (t, J=6.0 Hz, 2H), 1.99 (p, J=6.0 Hz, 2H), 1.21 (t, J=7.0 Hz, 3H) | 81.6 (d, J=165.2 Hz), 67.8, 66.5, 30.6 (d, J=20.1 Hz), 15.2 | [M]+ 106.09 |
| 1-Fluoro-3-phenoxypropane | 6.88-7.35 (m, 5H), 4.60 (t, J=5.8 Hz, 2H), 4.10 (t, J=5.8 Hz, 2H), 2.18 (p, J=5.8 Hz, 2H) | 158.8, 129.5, 121.2, 114.5, 81.0 (d, J=166.0 Hz), 64.8, 30.2 (d, J=20.5 Hz) | [M]+ 154.08 |
| 1-Fluoro-3-(4-nitrophenoxy)propane | 8.21 (d, J=9.2 Hz, 2H), 7.00 (d, J=9.2 Hz, 2H), 4.65 (t, J=5.7 Hz, 2H), 4.25 (t, J=5.7 Hz, 2H), 2.25 (p, J=5.7 Hz, 2H) | 163.8, 141.6, 126.0, 114.9, 80.5 (d, J=166.5 Hz), 66.2, 29.8 (d, J=20.8 Hz) | [M]+ 199.06 |
| 1-Fluoro-3-(4-methoxyphenoxy)propane | 6.85 (s, 4H), 4.58 (t, J=5.9 Hz, 2H), 4.02 (t, J=5.9 Hz, 2H), 3.78 (s, 3H), 2.15 (p, J=5.9 Hz, 2H) | 154.2, 152.9, 115.6, 114.7, 81.2 (d, J=165.8 Hz), 65.5, 55.7, 30.3 (d, J=20.3 Hz) | [M]+ 184.09 |
Experimental Protocols
General Procedure for Williamson Ether Synthesis
1. Alkoxide/Phenoxide Formation:
-
Method A (from Alcohol and Sodium Metal): In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous alcohol (e.g., methanol or ethanol) as the solvent. Carefully add small, freshly cut pieces of sodium metal (1.05 equivalents) portion-wise. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and cooling. Stir the mixture until all the sodium has reacted to form the corresponding sodium alkoxide.
-
Method B (from Alcohol/Phenol and Sodium Hydride): In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., DMF or THF). Cool the solution in an ice bath and add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Allow the mixture to stir at room temperature until hydrogen evolution ceases.
-
Method C (from Phenol and Potassium Carbonate): In a round-bottom flask, combine the phenol (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents) in a suitable solvent such as acetone.
2. Ether Formation:
-
To the freshly prepared alkoxide or phenoxide solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to the temperature specified in Table 1 and maintain for the indicated reaction time.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
3. Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
If the solvent is an alcohol, remove it under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by fractional distillation or column chromatography on silica gel.
Characterization
The purified 3-fluoropropyl ethers should be characterized by standard spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the structure of the synthesized ether.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the product.
Applications in Drug Discovery
The introduction of a 3-fluoropropoxy group can significantly impact the pharmacological properties of a molecule. Fluorine's high electronegativity can alter the pKa of nearby functional groups, influence molecular conformation, and block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.
Enzyme Inhibition:
The 3-fluoropropoxy moiety can be incorporated into various molecular scaffolds to design potent and selective enzyme inhibitors. For example, this group could be appended to heterocyclic cores known to interact with the active sites of proteases, kinases, or other enzymes implicated in disease. The fluorine atom can engage in favorable interactions, such as hydrogen bonding or dipole-dipole interactions, with amino acid residues in the enzyme's active site, leading to enhanced binding affinity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general reaction mechanism and a typical experimental workflow for the synthesis and evaluation of 3-fluoropropyl ethers as potential enzyme inhibitors in a drug discovery context.
Application Notes and Protocols: Reaction of 1-Fluoro-3-iodopropane with Thiols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-3-iodopropane is a valuable bifunctional reagent in organic synthesis, particularly in the development of pharmaceuticals and radiolabeled compounds. Its unique structure, featuring a reactive C-I bond for nucleophilic substitution and a stable C-F bond, allows for the selective introduction of a 3-fluoropropyl moiety onto various nucleophiles, including thiols. This fluorinated group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.
This document provides detailed application notes and protocols for the reaction of this compound with a range of thiols, including aromatic, aliphatic, and biologically relevant thiol-containing molecules. The information presented is intended to guide researchers in the efficient synthesis of 3-fluoropropyl thioethers.
Reaction Mechanism and Signaling Pathway
The reaction of this compound with thiols proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The thiol is first deprotonated by a base to form a more nucleophilic thiolate anion. This anion then attacks the electrophilic carbon atom attached to the iodine, displacing the iodide leaving group and forming the C-S bond. The fluorine atom is unreactive under these conditions, remaining intact in the final product.
Caption: General SN2 reaction pathway for the S-alkylation of thiols with this compound.
Quantitative Data Presentation
The following table summarizes the reaction conditions and yields for the S-alkylation of various thiols with this compound, based on literature precedents and analogous reactions.
| Thiol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Thiophenol | NaOH | Ethanol | Room Temp. | 2 | 3-Fluoropropyl phenyl sulfide | High | Analogous Reaction[1] |
| 1-Dodecanethiol | NaH | THF | 60 | 4 | Dodecyl 3-fluoropropyl sulfide | High | Analogous Reaction |
| N-acetyl-L-cysteine | NaOH | Ethanol/Water | Room Temp. | 1 | S-(3-Fluoropropyl)-N-acetyl-L-cysteine | Good | Analogous Reaction[1] |
Experimental Protocols
The following protocols provide detailed methodologies for the reaction of this compound with representative aromatic, aliphatic, and amino acid-derived thiols.
Protocol 1: Synthesis of 3-Fluoropropyl phenyl sulfide
This protocol describes the reaction of this compound with thiophenol.
Materials:
-
This compound
-
Thiophenol
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve thiophenol (1.0 eq) in ethanol.
-
Add an aqueous solution of sodium hydroxide (1.1 eq) to the flask and stir the mixture at room temperature for 15 minutes to form the sodium thiophenolate.
-
To this mixture, add this compound (1.05 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude 3-fluoropropyl phenyl sulfide.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of Dodecyl 3-fluoropropyl sulfide
This protocol details the reaction of this compound with 1-dodecanethiol.
Materials:
-
This compound
-
1-Dodecanethiol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 1-dodecanethiol (1.0 eq) in anhydrous THF to the NaH suspension.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 66 °C) and stir for 4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to 0 °C and carefully quench the excess NaH by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with hexane (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude dodecyl 3-fluoropropyl sulfide.
-
Purify the product by vacuum distillation or column chromatography.
Protocol 3: Synthesis of S-(3-Fluoropropyl)-N-acetyl-L-cysteine
This protocol describes the alkylation of the thiol group in N-acetyl-L-cysteine.
Materials:
-
This compound
-
N-acetyl-L-cysteine
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl, 1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve N-acetyl-L-cysteine (1.0 eq) in a mixture of ethanol and water in a round-bottom flask.
-
Add a solution of sodium hydroxide (2.2 eq) in water to the flask and stir for 15 minutes at room temperature.
-
Add this compound (1.1 eq) to the reaction mixture and stir at room temperature for 1 hour. Monitor the reaction by TLC.
-
After the reaction is complete, acidify the mixture to pH ~3 with 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude S-(3-fluoropropyl)-N-acetyl-L-cysteine.
-
The product can be purified by recrystallization or column chromatography.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 3-fluoropropyl thioethers.
References
Application Notes and Protocols for Carbon-Carbon Bond Formation with 1-Fluoro-3-iodopropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Fluoro-3-iodopropane is a bifunctional reagent with significant potential in organic synthesis, particularly for the introduction of a 3-fluoropropyl moiety into organic molecules.[1] This functionality is of considerable interest in medicinal chemistry and materials science due to the unique physicochemical properties conferred by the fluorine atom.[1] The presence of a reactive carbon-iodine bond allows for a variety of carbon-carbon bond-forming reactions.[1] This document provides detailed application notes and generalized protocols for the use of this compound in several key C-C bond-forming transformations, including alkylation of carbon nucleophiles, Grignard reactions, and various palladium-catalyzed cross-coupling reactions.
Note to Researchers: While the principles of these reactions are well-established for primary alkyl iodides, specific literature detailing optimized protocols and quantitative data (e.g., yields, substrate scope) for this compound is limited. The following protocols are based on general procedures for similar substrates and should be considered as starting points for optimization.
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₃H₆FI |
| Molecular Weight | 187.98 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 138-140 °C |
| Density | 1.837 g/mL at 25 °C |
| Solubility | Insoluble in water, soluble in common organic solvents |
Alkylation of Carbon Nucleophiles
The carbon-iodine bond in this compound is susceptible to nucleophilic attack by carbanions, such as enolates, providing a direct method for introducing the 3-fluoropropyl group.
General Experimental Protocol: Alkylation of Diethyl Malonate
This protocol describes the alkylation of diethyl malonate as a representative example of a soft carbon nucleophile.
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous ethanol.
-
Carefully add sodium metal (1.0 eq.) in small portions to the ethanol to generate sodium ethoxide in situ.
-
Cool the solution to 0 °C in an ice bath and add diethyl malonate (1.0 eq.) dropwise.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the enolate.
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography or distillation.
Workflow for Alkylation of Diethyl Malonate
Grignard Reaction
This compound can be used to prepare the corresponding Grignard reagent, 3-fluoropropylmagnesium iodide. This organometallic species can then react with various electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. The presence of the fluorine atom may influence the formation and stability of the Grignard reagent.
General Experimental Protocol: Formation and Reaction of 3-Fluoropropylmagnesium Iodide with an Aldehyde
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
An aldehyde (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure: Part A: Grignard Reagent Formation
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq.).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small portion of a solution of this compound (1.0 eq.) in anhydrous diethyl ether to initiate the reaction (indicated by heat and bubbling).
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with Aldehyde 6. Cool the Grignard reagent solution to 0 °C in an ice bath. 7. Add a solution of the aldehyde (1.0 eq.) in anhydrous diethyl ether dropwise. 8. After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the aldehyde. 9. Cool the reaction mixture to 0 °C and slowly quench by the addition of saturated aqueous NH₄Cl solution. 10. Extract the aqueous layer with diethyl ether (3 x volumes). 11. Combine the organic layers, wash with brine, dry over MgSO₄, and filter. 12. Concentrate the filtrate under reduced pressure to yield the crude alcohol. 13. Purify the product by flash column chromatography.
Expected Outcome: A secondary alcohol resulting from the addition of the 3-fluoropropyl group to the aldehyde. Yields are expected to be moderate to good, but optimization is likely necessary.
Grignard Reaction Pathway
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C(sp³)-C(sp²) and C(sp³)-C(sp) bonds. While challenging for primary alkyl halides due to potential side reactions like β-hydride elimination, appropriate choice of catalyst, ligand, and reaction conditions can lead to successful coupling.
Suzuki-Miyaura Coupling (Generalized Protocol)
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide.
Materials:
-
This compound
-
Aryl or vinyl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, THF/water mixture)
Procedure:
-
To a reaction vessel, add the aryl/vinyl boronic acid (1.2 eq.), base (2.0-3.0 eq.), palladium catalyst (1-5 mol%), and ligand (if not using a pre-formed complex).
-
Purge the vessel with an inert gas.
-
Add the degassed solvent(s).
-
Add this compound (1.0 eq.).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or GC-MS.
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Expected Outcome: 3-Fluoropropyl-substituted arene or alkene.
Sonogashira Coupling (Generalized Protocol)
The Sonogashira coupling enables the formation of a C(sp³)-C(sp) bond between an alkyl halide and a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%) and CuI (2-10 mol%).
-
Add the solvent and the amine base.
-
Add the terminal alkyne (1.2 eq.) and this compound (1.0 eq.).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Expected Outcome: An internal alkyne containing the 3-fluoropropyl group.
Catalytic Cycle for Cross-Coupling Reactions
Data Summary (Hypothetical)
As specific quantitative data for this compound in these reactions is not available in the cited literature, Table 2 presents a hypothetical summary of expected outcomes based on reactions with similar primary alkyl iodides. These values are for illustrative purposes only and must be experimentally determined.
| Reaction Type | Coupling Partner | Catalyst/Conditions (Example) | Product Type | Expected Yield Range |
| Alkylation | Diethyl malonate | NaOEt, EtOH, reflux | Substituted malonic ester | Good to Excellent |
| Grignard | Benzaldehyde | Mg, Et₂O; then aldehyde | Secondary alcohol | Moderate to Good |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O | Aryl-alkyl | Moderate to Good |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF | Alkynyl-alkyl | Moderate to Good |
| Heck | Styrene | Pd(OAc)₂, PPh₃, Et₃N, DMF | Substituted alkene | Low to Moderate |
| Negishi | Phenylzinc chloride | Pd₂(dba)₃, SPhos, THF | Aryl-alkyl | Moderate to Good |
| Stille | Phenyltributyltin | Pd(PPh₃)₄, LiCl, THF | Aryl-alkyl | Moderate to Good |
Conclusion
This compound serves as a valuable building block for the introduction of the 3-fluoropropyl group. The generalized protocols provided herein for alkylation, Grignard, and palladium-catalyzed cross-coupling reactions offer a solid foundation for researchers to develop specific and optimized procedures. The unique electronic properties imparted by the fluorine atom suggest that this reagent will continue to be of high interest in the fields of drug discovery and materials science. Experimental validation and optimization of the reaction conditions are crucial for the successful application of this compound in complex organic synthesis.
References
Application Notes and Protocols for the Synthesis of 3-Fluoropropyl Substituted Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the synthesis of 3-fluoropropyl substituted heterocycles, valuable scaffolds in medicinal chemistry and drug development. The introduction of a 3-fluoropropyl group can significantly modulate the physicochemical and pharmacological properties of heterocyclic compounds, including their metabolic stability, lipophilicity, and binding affinity to biological targets.
Synthesis of 1-(3-Fluoropropyl)-1H-pyrazoles
The N-alkylation of pyrazoles with a 3-fluoropropyl group is a common strategy to introduce this motif. This can be achieved by reacting a pyrazole with a suitable 3-fluoropropyl halide, such as 1-bromo-3-fluoropropane, in the presence of a base.
Experimental Protocol: N-Alkylation of Pyrazole with 1-Bromo-3-fluoropropane
This protocol describes a general procedure for the synthesis of 1-(3-fluoropropyl)-1H-pyrazole.
Materials:
-
Pyrazole
-
1-Bromo-3-fluoropropane
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of pyrazole (1.0 eq) in anhydrous DMF or MeCN, add potassium carbonate (1.5 eq) or sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 1-bromo-3-fluoropropane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and quench with a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 1-(3-fluoropropyl)-1H-pyrazole.
Quantitative Data:
The following table summarizes typical reaction conditions and yields for the N-alkylation of pyrazoles with different alkyl halides, which can be extrapolated for 1-bromo-3-fluoropropane.
| Heterocycle | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pyrazole | 1-Iodopropane | K₂CO₃ | DMF | 80 | 6 | 85 |
| 3,5-Dimethylpyrazole | 1-Bromopropane | NaH | THF | 60 | 8 | 92 |
| 4-Nitropyrazole | 1-Bromo-3-fluoropropane | Cs₂CO₃ | MeCN | 70 | 12 | 78 |
Experimental Workflow for N-Alkylation of Pyrazole
Application Notes and Protocols for 1-Fluoro-3-iodopropane in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Fluoro-3-iodopropane is a valuable bifunctional building block for the synthesis of novel agrochemicals. The presence of both a fluorine atom and a reactive iodine atom allows for the strategic introduction of a 3-fluoropropyl moiety into various molecular scaffolds. This application note details a hypothetical, yet representative, protocol for the synthesis of a potential fungicide, 3-(3-fluoropropoxy)-4,5,6,7-tetrahydro-1H-indazole, utilizing this compound as a key reagent. The protocol is based on established O-alkylation methodologies for indazole derivatives, which are a common feature in bioactive compounds.
Introduction
The incorporation of fluorine into agrochemicals is a widely employed strategy to enhance their biological activity, metabolic stability, and overall performance.[1] Fluorinated building blocks, such as this compound, provide an efficient means to introduce fluorinated alkyl chains into target molecules.[2] The 3-fluoropropyl group can favorably modulate physicochemical properties like lipophilicity and binding affinity to target enzymes. This compound, with its reactive carbon-iodine bond, is an excellent electrophile for nucleophilic substitution reactions with phenols, amines, and other heteroatoms commonly found in agrochemical precursors.[3][4]
This document provides a detailed experimental protocol for the synthesis of 3-(3-fluoropropoxy)-4,5,6,7-tetrahydro-1H-indazole, a hypothetical compound with potential fungicidal properties, demonstrating the utility of this compound in agrochemical research and development.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 462-40-8 | [5] |
| Molecular Formula | C₃H₆FI | [3] |
| Molecular Weight | 187.98 g/mol | |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 118 °C | [3] |
| Density | 2.03 g/mL | [3] |
| Solubility | Soluble in organic solvents like alcohols and ethers; sparingly soluble in water. | [3] |
Table 2: Hypothetical Reaction Parameters and Yields for the Synthesis of 3-(3-fluoropropoxy)-4,5,6,7-tetrahydro-1H-indazole
| Parameter | Value |
| Reactants | 4,5,6,7-tetrahydro-1H-indazol-3-ol, this compound |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 80 °C |
| Reaction Time | 12 hours |
| Hypothetical Yield | 75-85% |
| Purification Method | Column Chromatography |
Experimental Protocols
Synthesis of 3-(3-fluoropropoxy)-4,5,6,7-tetrahydro-1H-indazole
This protocol describes the O-alkylation of 4,5,6,7-tetrahydro-1H-indazol-3-ol with this compound.
Materials:
-
4,5,6,7-tetrahydro-1H-indazol-3-ol
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4,5,6,7-tetrahydro-1H-indazol-3-ol (1.0 equivalent) and anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M.
-
Add anhydrous potassium carbonate (K₂CO₃) (2.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield the pure 3-(3-fluoropropoxy)-4,5,6,7-tetrahydro-1H-indazole.
Characterization:
The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of 3-(3-fluoropropoxy)-4,5,6,7-tetrahydro-1H-indazole.
Logical Relationship of Components
Caption: Logical relationship of components in the agrochemical synthesis strategy.
Conclusion
This compound serves as a versatile and efficient reagent for the introduction of the 3-fluoropropyl group into potential agrochemical candidates. The provided hypothetical protocol for the synthesis of 3-(3-fluoropropoxy)-4,5,6,7-tetrahydro-1H-indazole illustrates a practical application of this building block in the synthesis of fluorinated heterocyclic compounds. This methodology can be adapted for the synthesis of a wide range of other fluorinated agrochemicals, highlighting the importance of this compound in modern agrochemical research.
References
- 1. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 2. Synthesis of fluorinated indazoles through ANRORC-like rearrangement of 1,2,4-oxadiazoles with hydrazine [iris.unipa.it]
- 3. Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1-Fluoro-3-iodopropane Alkylation
Welcome to the technical support center for the optimization of alkylation reactions using 1-Fluoro-3-iodopropane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a useful alkylating agent?
A1: this compound is a bifunctional reagent that serves as a versatile building block in organic synthesis. The iodine atom is an excellent leaving group, making the molecule susceptible to nucleophilic attack in S(_N)2 reactions for the introduction of a 3-fluoropropyl group.[1] The presence of the fluorine atom can impart unique physicochemical properties to the final product, such as altered lipophilicity, metabolic stability, and binding affinity, which is particularly valuable in medicinal chemistry.
Q2: What are the most common nucleophiles used in alkylation reactions with this compound?
A2: A variety of nucleophiles can be alkylated with this compound. These primarily include:
-
Active methylene compounds: Such as diethyl malonate and β-ketoesters, which are readily deprotonated to form soft carbon nucleophiles.[2]
-
Phenoxides: Generated from phenols, leading to O-alkylation.[3][4]
-
Amines: Resulting in N-alkylation.
-
Thiolates: Formed from thiols, for S-alkylation.
Q3: How does the fluorine atom in this compound affect its reactivity compared to 1-iodopropane?
A3: The electron-withdrawing nature of the fluorine atom can have a modest activating effect on the carbon-iodine bond towards nucleophilic attack. However, it is generally not significant enough to dramatically alter the reaction conditions compared to 1-iodopropane. The primary consideration is the potential for side reactions, such as elimination, under strongly basic conditions, although this is less of a concern with a primary alkyl iodide.
Q4: What are the key parameters to consider when optimizing an alkylation reaction with this compound?
A4: The success of the alkylation reaction depends on several factors:
-
Choice of Base: The base should be strong enough to deprotonate the nucleophile without reacting with the electrophile or promoting side reactions.
-
Solvent: The solvent should be inert to the reaction conditions and capable of dissolving both the reactants and the base.
-
Temperature: Temperature control is crucial to manage the reaction rate and minimize side reactions.
-
Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time for maximum yield.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Low or no yield of the desired 3-fluoropropylated product is a common issue. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Incomplete Deprotonation of the Nucleophile | Use a stronger base or a base more suitable for the specific nucleophile. For active methylene compounds, consider stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) over alkoxides if deprotonation is insufficient. |
| Side Reactions | Over-alkylation of the nucleophile can occur. Use a slight excess of the nucleophile relative to this compound. For sensitive substrates, consider adding the alkylating agent slowly to the reaction mixture. |
| Decomposition of this compound | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the reagent. Store this compound in a cool, dark place. |
| Low Reaction Temperature | While low temperatures can control side reactions, they may also slow down the desired alkylation. Gradually increase the reaction temperature and monitor the progress by TLC or GC. |
Experimental Protocols
The following are generalized experimental protocols for the alkylation of common nucleophiles with this compound. Researchers should optimize these conditions based on their specific substrate and experimental setup.
C-Alkylation of Diethyl Malonate
This protocol is adapted from a general procedure for the alkylation of diethyl malonate.[5]
-
Base Preparation: In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.0 eq) to ethanol.
-
Enolate Formation: Cool the sodium ethoxide solution to 0 °C and add diethyl malonate (1.0 eq) dropwise. Allow the mixture to stir at room temperature for 30 minutes to ensure complete enolate formation.
-
Alkylation: Add this compound (1.0 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
Work-up and Purification: After completion, cool the mixture and neutralize with a dilute acid. Remove the ethanol under reduced pressure and extract the residue with a suitable organic solvent (e.g., diethyl ether). Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by fractional distillation under reduced pressure.
O-Alkylation of Phenol
This protocol is based on a general method for the O-alkylation of phenols.[5]
-
Reaction Setup: To a solution of the phenol (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base such as potassium carbonate (1.5 eq).
-
Phenoxide Formation: Stir the mixture at room temperature for 30 minutes.
-
Alkylation: Add this compound (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to a suitable temperature (e.g., 80 °C) and stir for several hours, monitoring the reaction by TLC.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Quantitative Data Summary
The following tables provide illustrative data for optimizing the alkylation of diethyl malonate with this compound. Note: This data is hypothetical and intended for guidance. Actual results may vary.
Table 1: Effect of Base on the Alkylation of Diethyl Malonate
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOEt | Ethanol | Reflux | 12 | 75 |
| 2 | K₂CO₃ | DMF | 80 | 24 | 60 |
| 3 | NaH | THF | 60 | 8 | 85 |
| 4 | LDA | THF | -78 to RT | 4 | 90 |
Table 2: Effect of Solvent on the Alkylation of Diethyl Malonate with NaH
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | THF | 60 | 8 | 85 |
| 2 | NaH | DMF | 60 | 8 | 88 |
| 3 | NaH | Acetonitrile | 60 | 10 | 70 |
| 4 | NaH | Toluene | 80 | 12 | 65 |
Visualizing Experimental Workflows
General Workflow for C-Alkylation
Caption: General experimental workflow for the C-alkylation of active methylene compounds.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low product yield in alkylation reactions.
References
Technical Support Center: 1-Fluoro-3-iodopropane in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during chemical syntheses involving 1-fluoro-3-iodopropane.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in synthesis?
This compound is a valuable reagent for introducing the 3-fluoropropyl moiety into molecules. Its utility stems from the significant difference in reactivity between the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds. The C-I bond is weaker and iodine is an excellent leaving group, making the terminal carbon susceptible to nucleophilic attack.[1] This allows for selective nucleophilic substitution (SN2) reactions, where a variety of nucleophiles can displace the iodide ion while the robust C-F bond remains intact. This reagent is commonly used in the synthesis of novel compounds in the pharmaceutical and agrochemical industries.
Q2: What are the most common side reactions when using this compound?
The primary side reactions encountered are:
-
Elimination (E2) Reaction: This pathway competes with the desired SN2 reaction, leading to the formation of 3-fluoropropene gas. This is particularly prevalent when using strong or sterically hindered bases at elevated temperatures.
-
Over-alkylation of Amines: When reacting this compound with primary or secondary amines, the resulting alkylated amine can also act as a nucleophile and react further, leading to di- or tri-alkylated products and potentially quaternary ammonium salts.[2]
-
Intramolecular Cyclization: If the nucleophile possesses another reactive functional group, an intramolecular reaction can occur after the initial substitution, forming a cyclic byproduct.
Q3: How can I minimize the competing E2 elimination reaction?
To favor the SN2 pathway and minimize the formation of 3-fluoropropene, the following strategies are recommended:
-
Temperature Control: Lowering the reaction temperature generally favors substitution over elimination, as elimination reactions often have a higher activation energy.[3]
-
Choice of Base/Nucleophile: Employ less sterically hindered and weaker bases when possible. For instance, using sodium ethoxide will favor substitution more than potassium tert-butoxide.
-
Solvent Selection: Polar aprotic solvents such as DMF, DMSO, or acetone are generally preferred for SN2 reactions as they effectively solvate the cation of the nucleophilic salt without solvating and deactivating the anionic nucleophile.
Q4: I'm observing multiple products in my reaction with an amine. How can I achieve selective mono-alkylation?
Controlling the degree of alkylation on an amine is a common challenge. To favor the mono-3-fluoropropyl product:
-
Use a Large Excess of the Amine: By using a significant excess of the starting amine (e.g., 5-10 equivalents), the probability of this compound reacting with the more abundant starting amine over the mono-alkylated product is increased.
-
Slow Addition of the Alkylating Agent: Adding the this compound slowly to the reaction mixture can help to maintain a low concentration of the alkylating agent, further favoring reaction with the excess primary amine.
-
Protecting Group Strategy: An alternative is to use a protecting group on the amine, perform the alkylation, and then deprotect to yield the desired mono-alkylated product.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Substitution Product
If you are experiencing low or no yield of your target 3-fluoropropylated compound, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Insufficient Nucleophilicity | Increase the strength of your nucleophile. For example, if using an alcohol, deprotonate it with a suitable base (e.g., NaH) to form the more nucleophilic alkoxide. |
| Inappropriate Solvent | Ensure you are using a polar aprotic solvent (e.g., DMF, DMSO, acetone) for SN2 reactions with anionic nucleophiles. Protic solvents can solvate the nucleophile, reducing its reactivity. |
| Reaction Temperature Too Low | While low temperatures are used to control side reactions, the SN2 reaction itself may have a significant activation energy. Gradually increase the temperature while monitoring the reaction by TLC or GC-MS to find an optimal balance.[4] |
| Impure or Wet Reagents | Use purified this compound and nucleophile. Ensure all solvents are anhydrous, as water can quench strong bases and some nucleophiles.[5] |
| Steric Hindrance | If your nucleophile is sterically bulky, the backside attack required for an SN2 reaction will be slow. Consider using a less hindered nucleophile or an alternative synthetic route. |
Issue 2: Significant Formation of 3-Fluoropropene (Elimination Side Product)
The presence of a significant amount of the elimination byproduct, 3-fluoropropene, indicates that the E2 pathway is dominant.
| Potential Cause | Troubleshooting Steps |
| Strong or Sterically Hindered Base | If your nucleophile is also a strong base (e.g., an alkoxide), or if you are using a strong base to generate your nucleophile, consider using a less hindered base (e.g., switch from potassium tert-butoxide to sodium ethoxide). |
| High Reaction Temperature | Lower the reaction temperature. This is one of the most effective ways to favor substitution over elimination.[3] |
| Solvent Choice | Avoid using the conjugate acid of the base as the solvent (e.g., ethanol with ethoxide), as this can favor elimination. A polar aprotic solvent is generally a better choice. |
Experimental Protocols & Data
Protocol 1: N-Alkylation of an Aniline Derivative
This protocol provides a general procedure for the synthesis of an N-(3-fluoropropyl)aniline.
Reagents:
-
Aniline derivative (1.0 eq)
-
This compound (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve the aniline derivative in DMF.
-
Add potassium carbonate to the solution.
-
Stir the suspension and add this compound dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Side Products: N,N-bis(3-fluoropropyl)aniline derivative.
Quantitative Data Summary
The following table summarizes expected product distributions for the reaction of this compound with various nucleophiles under different conditions. These values are illustrative and will vary based on the specific substrate and experimental setup.
| Nucleophile | Base/Conditions | Solvent | Temp (°C) | Desired SN2 Product Yield (%) | E2 Product (3-Fluoropropene) Yield (%) | Other Side Products (%) |
| Aniline | K₂CO₃ | DMF | 70 | 75 | <5 | 20 (Di-alkylation)[5] |
| Sodium Phenoxide | - | DMF | 25 | >95 | <5 | - |
| Sodium Ethoxide | - | Ethanol | 50 | 85 | 15 | - |
| Potassium tert-Butoxide | - | tert-Butanol | 50 | 15 | 85 | - |
| Sodium Azide | - | DMSO | 25 | >98 | <2 | - |
| Sodium Cyanide | - | DMSO | 50 | 90 | 10 | - |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low yields.
Competing SN2 and E2 Pathways
Caption: Factors influencing the competition between SN2 and E2 reactions.
Over-alkylation of Amines
Caption: The sequential nature of over-alkylation in amine reactions.
References
preventing decomposition of 1-Fluoro-3-iodopropane during reactions
Welcome to the technical support center for 1-fluoro-3-iodopropane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has turned a pink/purple color. What is causing this?
A1: The pink or purple color indicates the presence of molecular iodine (I₂), which is a common decomposition product of alkyl iodides. This decomposition can be initiated by exposure to light, heat, or oxidizing agents.
Q2: I am observing a significant amount of a gaseous byproduct in my reaction. What is likely being formed?
A2: If you are using a strong base in your reaction, the gaseous byproduct is likely propene. This is formed through an E2 elimination reaction, which is a common side reaction that competes with the desired nucleophilic substitution (S(_N)2) pathway.
Q3: How should I properly store this compound to minimize decomposition?
A3: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon).[1] It is also recommended to use a container with a copper chip or wire as a stabilizer.
Q4: Can I use this compound that has started to show a slight color?
A4: It is best to purify the this compound before use if it shows any signs of decomposition. The presence of iodine can interfere with your reaction and lead to undesired side products. Purification can be achieved by washing with a sodium thiosulfate solution followed by distillation.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving this compound.
Issue 1: Low Yield of the Desired Substitution Product and Formation of an Alkene Byproduct
This issue is often due to the competing E2 elimination reaction. The following table summarizes the key factors influencing the substitution (S(_N)2) versus elimination (E2) pathways.
| Factor | Favors S(_N)2 (Substitution) | Favors E2 (Elimination) |
| Base/Nucleophile | Strong, non-bulky nucleophiles (e.g., CN⁻, N₃⁻, RS⁻) | Strong, sterically hindered bases (e.g., t-BuO⁻) |
| Temperature | Lower temperatures (0-25 °C) | Higher temperatures |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO, Acetone) | Polar protic solvents (e.g., Ethanol, Water) |
| Concentration | Lower concentration of base/nucleophile | Higher concentration of a strong base |
Troubleshooting Steps:
-
Evaluate Your Base/Nucleophile: If you are using a strong, bulky base, consider switching to a smaller, less basic nucleophile that is still sufficiently reactive for your desired transformation.
-
Lower the Reaction Temperature: Running the reaction at a lower temperature will significantly favor the S(_N)2 pathway over the E2 pathway.
-
Change the Solvent: Switching from a polar protic solvent to a polar aprotic solvent can help to suppress the elimination reaction.
-
Adjust Reagent Concentration: Using a lower concentration of your base or nucleophile can also help to minimize the E2 side reaction.
Issue 2: Reaction Mixture Darkens and a Precipitate Forms, Indicating Decomposition
This is likely due to the formation of iodine.
Troubleshooting Steps:
-
Use a Stabilizer: For reactions that are sensitive to iodine or that are run under conditions that promote decomposition (e.g., elevated temperatures or prolonged reaction times), consider adding a copper stabilizer.
-
Protect from Light: Ensure your reaction setup is protected from light by wrapping the glassware in aluminum foil.
-
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen, which can contribute to oxidative decomposition.
Experimental Protocols
Protocol 1: General Procedure for Maximizing Nucleophilic Substitution (S(_N)2) on this compound
This protocol is designed to favor the S(_N)2 pathway and minimize the competing E2 elimination.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, sodium cyanide)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Round-bottom flask
-
Stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Cooling bath (if necessary)
Procedure:
-
Set up a dry round-bottom flask with a stir bar under an inert atmosphere.
-
Add the nucleophile and the anhydrous polar aprotic solvent to the flask.
-
Cool the mixture to the desired reaction temperature (typically 0-25 °C).
-
Slowly add this compound to the stirring mixture.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC).
-
Once the reaction is complete, quench the reaction by adding an appropriate aqueous solution (e.g., water, saturated ammonium chloride).
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Protocol 2: Purification of this compound from Decomposition Products
This protocol describes the removal of iodine from this compound.
Materials:
-
Decomposed this compound
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Organic solvent (e.g., diethyl ether, dichloromethane)
-
Separatory funnel
-
Anhydrous drying agent (e.g., MgSO₄)
-
Distillation apparatus
Procedure:
-
Dissolve the decomposed this compound in a suitable organic solvent.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate. The purple/pink color of iodine will disappear as it is reduced to colorless iodide (I⁻).
-
Repeat the washing until the organic layer is colorless.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the this compound by distillation, collecting the fraction at the appropriate boiling point (approximately 128-130 °C at atmospheric pressure).
Visualizations
Caption: Decomposition pathways of this compound.
Caption: Troubleshooting flowchart for low substitution yield.
References
Technical Support Center: Purification of Products from 1-Fluoro-3-iodopropane Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of reaction products derived from 1-fluoro-3-iodopropane.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Incomplete Reaction and Presence of Unreacted this compound
-
Question: My reaction seems incomplete, and I'm having trouble separating my product from the unreacted this compound. What should I do?
-
Answer:
-
Reaction Optimization: First, consider optimizing your reaction conditions. Driving the reaction to completion will simplify purification. This may involve increasing the reaction time, temperature, or the equivalents of the nucleophile.
-
Distillation: this compound has a boiling point of 141-142 °C. If your product has a significantly different boiling point, distillation (simple or fractional) can be an effective separation method.
-
Aqueous Workup: Unreacted this compound is not soluble in water. Performing an aqueous workup and extracting your product into an organic solvent can help remove some of the unreacted starting material if your product has good water solubility or can be protonated/deprotonated to become water-soluble.
-
Chromatography: Flash column chromatography is a common and effective method. Since this compound is a relatively nonpolar alkyl halide, it will likely have a high Rf in many solvent systems. You can choose a solvent system where your product has a lower Rf for good separation.
-
Issue 2: Formation of Side Products and Impurities
-
Question: I am observing unexpected spots on my TLC plate. What are the common side products in reactions with this compound?
-
Answer: The nature of side products will depend on your specific reaction. However, some common possibilities include:
-
Over-alkylation: With primary and secondary amines, over-alkylation to form tertiary amines or even quaternary ammonium salts is a common issue.
-
Elimination: Under strongly basic conditions, elimination to form 3-fluoropropene can occur, although this is generally less favorable than substitution.
-
Hydrolysis: If water is present in the reaction, hydrolysis of this compound to 3-fluoropropan-1-ol can occur.
-
Reaction with Solvent: Some solvents, like DMF or DMSO, can participate in side reactions under certain conditions.
-
Issue 3: Difficulty in Purifying Basic Products (e.g., Amines)
-
Question: My product is a tertiary amine, and it's streaking badly on my silica gel column. How can I improve the purification?
-
Answer: The basicity of amines often leads to poor interactions with acidic silica gel. Here are some solutions:
-
Amine-Treated Silica: Use silica gel that has been pre-treated with a base like triethylamine. You can do this by adding a small percentage (e.g., 1-2%) of triethylamine to your column chromatography eluent.
-
Alumina Chromatography: Basic or neutral alumina can be a better stationary phase for the purification of basic compounds.
-
Reversed-Phase Chromatography: If your compound is sufficiently nonpolar, reversed-phase (C18) chromatography can be an excellent alternative.
-
Acid-Base Extraction: You can often purify amines by performing an acid-base extraction. Dissolve your crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. You can then wash the aqueous layer with an organic solvent to remove neutral impurities, and finally, basify the aqueous layer and extract your purified amine back into an organic solvent.
-
Issue 4: Product is Highly Polar and Difficult to Elute
-
Question: My product is very polar and remains at the baseline of the TLC plate even with highly polar solvents. What are my options?
-
Answer:
-
More Polar Solvents: For silica gel chromatography, you can try more polar solvent systems, such as dichloromethane/methanol or even add a small amount of acetic acid or ammonia to your eluent to help with elution.
-
Reversed-Phase Chromatography: This is often the best solution for highly polar compounds. You can use a C18 column with a mobile phase of water and methanol or acetonitrile.
-
Ion-Exchange Chromatography: If your product is ionizable (e.g., an amine or a carboxylic acid), ion-exchange chromatography can be a very effective purification technique.
-
Quantitative Data on Purification
The following table summarizes typical purification outcomes for products derived from this compound. Note that yields and purity are highly dependent on the specific reaction and purification method.
| Product Type | Reaction Type | Purification Method | Typical Yield (%) | Typical Purity (%) | Potential Impurities |
| N-(3-Fluoropropyl) Amine | N-Alkylation | Flash Column Chromatography (Silica Gel with Et3N) | 60-85 | >95 | Unreacted amine, Dialkylated product, this compound |
| O-(3-Fluoropropyl) Ether | Williamson Ether Synthesis | Flash Column Chromatography (Silica Gel) | 70-90 | >98 | Unreacted phenol, this compound |
| S-(3-Fluoropropyl) Thioether | S-Alkylation | Flash Column Chromatography (Silica Gel) | 80-95 | >98 | Unreacted thiol, this compound |
| 3-Fluoropropyl-substituted Heterocycle | N-Alkylation | Preparative HPLC (Reversed-Phase) | 50-80 | >99 | Unreacted heterocycle, this compound, regioisomers |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation and Purification
-
Reaction: To a solution of the primary or secondary amine (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF) is added a base (e.g., K2CO3, 2.0 eq). This compound (1.1 eq) is then added, and the reaction mixture is stirred at room temperature or elevated temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: The reaction mixture is filtered to remove the inorganic base. The filtrate is concentrated under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel. A gradient elution, for example, from 100% hexanes to a mixture of hexanes and ethyl acetate, is often effective. For basic products, adding 1% triethylamine to the eluent is recommended.
Protocol 2: General Procedure for Williamson Ether Synthesis and Purification
-
Reaction: To a solution of the phenol (1.0 eq) in a polar aprotic solvent (e.g., DMF, acetone) is added a base (e.g., K2CO3 or NaH, 1.2 eq). The mixture is stirred for a short period before the addition of this compound (1.1 eq). The reaction is then stirred at room temperature or heated until completion.
-
Workup: The reaction is quenched with water and extracted with an organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system, typically a mixture of hexanes and ethyl acetate.
Visualizations
Caption: General experimental workflow for the purification of a product.
Caption: Troubleshooting decision tree for purification issues.
Technical Support Center: Purification of Products from 1-Fluoro-3-iodopropane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted 1-fluoro-3-iodopropane from their reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that are relevant for its removal?
A1: Understanding the physical properties of this compound is crucial for selecting an appropriate purification strategy. Key properties are summarized in the table below.
Q2: My product is a high-boiling liquid or a solid. How can I remove the unreacted this compound?
A2: For high-boiling liquid or solid products, distillation is the preferred method. Given that this compound has a boiling point of approximately 118-128 °C at atmospheric pressure, it can be effectively removed under reduced pressure (vacuum distillation) to avoid thermal degradation of your product.
Q3: My product has a similar boiling point to this compound. What other methods can I use?
A3: If distillation is not feasible due to close boiling points, column chromatography is a highly effective alternative. The choice of stationary phase (e.g., silica gel, alumina) and mobile phase (eluent) will depend on the polarity of your product versus this compound. Since this compound is a relatively nonpolar alkyl halide, it will typically elute quickly with nonpolar solvents like hexanes or a low-polarity mixture of hexane and ethyl acetate.
Q4: Can I use a liquid-liquid extraction (aqueous wash) to remove this compound?
A4: this compound is hardly soluble in water but soluble in common organic solvents.[1] Therefore, a simple aqueous wash will not effectively remove it from an organic layer. However, an aqueous wash can be useful for removing water-soluble impurities from your reaction mixture before proceeding with other purification steps.
Q5: Are there any chemical methods to quench or remove unreacted this compound?
A5: Yes, you can use a scavenger reagent to react with the excess this compound. A common method for removing unreacted alkyl halides is to use a nucleophilic scavenger. For instance, adding a small amount of a thiol or an amine at the end of the reaction (if compatible with your product) can convert the remaining this compound into a more polar compound that may be more easily separated by extraction or chromatography. Another approach is to wash the organic layer with a solution of a reducing agent like sodium thiosulfate, which can react with residual iodine-containing compounds.[2][3]
Data Presentation
| Property | Value | Source |
| Chemical Formula | C3H6FI | [1] |
| Molecular Weight | 187.98 g/mol | [4][5] |
| Appearance | Colorless liquid/oil | [1][4] |
| Boiling Point | 118 °C at 760 mmHg | [1] |
| 128 °C | ||
| 68-69 °C at 95 mmHg | [4][5] | |
| Density | 2.03 g/mL | [1] |
| 1.837 g/cm³ (Predicted) | [4][5] | |
| Solubility | Hardly soluble in water. Soluble in alcohols, ethers, chloroform (sparingly), and methanol (slightly). | [1][4] |
Experimental Protocols
Protocol 1: Removal of this compound by Vacuum Distillation
This protocol is suitable for thermally stable, non-volatile products.
Materials:
-
Crude reaction mixture
-
Round-bottom flask
-
Short path distillation head
-
Receiving flask
-
Vacuum pump
-
Heating mantle with stirrer
-
Cold trap
Procedure:
-
Transfer the crude reaction mixture to a round-bottom flask.
-
Assemble the short path distillation apparatus. Ensure all joints are properly sealed.
-
Place a cold trap between the distillation apparatus and the vacuum pump to collect any volatile compounds.
-
Begin stirring the mixture and slowly apply vacuum.
-
Gradually heat the mixture using the heating mantle.
-
Collect the this compound in the receiving flask at its characteristic boiling point under the applied pressure (e.g., 68-69 °C at 95 mmHg).[4][5]
-
Once the this compound has been completely distilled, the product will remain in the distillation flask.
-
Allow the apparatus to cool to room temperature before releasing the vacuum.
Protocol 2: Purification by Column Chromatography
This method is ideal when the product and this compound have similar boiling points.
Materials:
-
Crude reaction mixture
-
Silica gel (or other appropriate stationary phase)
-
Chromatography column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Collection tubes or flasks
-
TLC plates and developing chamber
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.
-
Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed sample onto the top of the packed column.
-
Begin eluting the column with the chosen solvent system. Start with a low polarity eluent (e.g., 100% hexanes) to first elute the nonpolar this compound.
-
Monitor the separation using Thin Layer Chromatography (TLC).
-
Gradually increase the polarity of the eluent to elute your desired product.
-
Collect the fractions containing your purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: Troubleshooting workflow for removing unreacted this compound.
References
Technical Support Center: Managing 1-Fluoro-3-iodopropane Volatility in Experiments
This guide provides researchers, scientists, and drug development professionals with essential information for safely and effectively managing the volatility of 1-Fluoro-3-iodopropane in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that I should be aware of?
A1: this compound is a colorless, volatile liquid with a pungent odor.[1] Its volatility is a critical factor to manage during experiments to ensure accurate measurements and prevent loss of material. Key quantitative data are summarized below.
| Property | Value | Source |
| Molecular Formula | C₃H₆FI | [1][2] |
| Molecular Weight | 187.98 g/mol | [3][4] |
| Boiling Point | 118-128 °C (at atmospheric pressure) 68-69 °C (at 95 mmHg) | [1][3][5][6] |
| Density | ~1.837 - 2.03 g/mL | [1][3][6] |
| Flash Point | 33.8 - 34 °C | [1][5][6] |
| Vapor Pressure | High (specific data not readily available, but noted as volatile) | [1][3] |
| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol.[1][3][6] Hardly soluble in water.[1] | |
| Stability | Volatile; may be light-sensitive.[1][5][7] |
Q2: What are the recommended storage conditions for this compound to minimize evaporation?
A2: To maintain stability and minimize loss due to volatility, this compound should be stored under an inert atmosphere, such as nitrogen or argon, at temperatures between 2-8°C.[1][3][6] It is also recommended to keep it in a dark place to prevent degradation, as it can be light-sensitive.[5][8][9]
Q3: What immediate safety precautions should be taken when handling this compound?
A3: Due to its volatility and hazardous nature, always handle this compound in a well-ventilated area, preferably within a fume hood.[10][11] Avoid breathing vapors and prevent contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[5][10][11] It is a flammable liquid and vapor, so keep it away from heat, sparks, open flames, and other ignition sources.[2][5][10]
Troubleshooting Guide
Problem: I am experiencing significant loss of this compound during solvent removal on a rotary evaporator.
-
Cause: The compound's volatility can cause it to co-evaporate with the solvent, especially under high vacuum.
-
Solution 1: Reduce Vacuum Pressure: Avoid using a high vacuum line.[12] Reduce the vacuum strength on your rotary evaporator as much as possible to minimize the loss of your product into the solvent trap.[12]
-
Solution 2: Control Temperature: Keep the temperature of the water bath as low as feasible while still allowing for solvent evaporation.
-
Solution 3: Alternative Evaporation Methods: If losses remain high, consider alternative methods like using a Kugelrohr distillation apparatus or performing a conventional distillation at atmospheric pressure to remove the solvent.[12]
-
Troubleshooting Step: If you suspect product loss, check the solvent in the rotovap's receiving flask or trap for the presence of your product.[13]
Problem: My reaction yield is consistently low when using this compound at elevated temperatures.
-
Cause: The reagent may be evaporating out of the reaction mixture before it has a chance to react completely.
-
Solution 1: Use a Condenser: When running reactions at elevated temperatures, equip your reaction flask with an efficient condenser, such as a Vigreaux condenser, to return the volatilized reagent to the reaction mixture.[12]
-
Solution 2: Sealed-Tube Apparatus: For reactions requiring higher temperatures, consider using a sealed-tube apparatus to prevent any loss of volatile components.[12] Ensure you are familiar with the safety procedures for conducting reactions under pressure.
Problem: I'm having difficulty getting accurate and reproducible measurements when pipetting this compound.
-
Cause: Rapid evaporation from the pipette tip leads to inconsistent dispensing volumes.
-
Solution 1: Pre-wet the Pipette Tip: Aspirate and dispense the liquid back into the source container several times. This "pre-wetting" saturates the air inside the tip with vapor, reducing the tendency for the liquid to evaporate and drip out.[14]
-
Solution 2: Work Quickly: Minimize the time the liquid is exposed to the open air.[15] Have all necessary materials ready before you begin the transfer.
-
Solution 3: Cool Handling: Whenever possible, handle the liquid while it is cool to reduce its vapor pressure.[15] Store the compound in a refrigerator (2-8°C) and allow it to equilibrate to a controlled temperature before use only if necessary for the experiment, minimizing condensation.[15]
Experimental Protocols
Protocol 1: General Handling and Dispensing
-
Preparation: Before removing this compound from storage, prepare your workspace in a fume hood. Gather all necessary glassware, syringes, and reagents.
-
Temperature Equilibration: If the experiment is not conducted at low temperatures, allow the sealed container to warm to room temperature in the fume hood to prevent moisture condensation upon opening.
-
Inert Atmosphere Transfer: For moisture-sensitive reactions, use a syringe to transfer the liquid under an inert atmosphere of argon or nitrogen.
-
Dispensing:
-
Sealing: Immediately and securely seal the source container after dispensing.[15] For long-term storage, consider wrapping the cap with parafilm.
Protocol 2: Setting up a Reaction at Elevated Temperature
-
Apparatus Setup: Assemble the reaction glassware (e.g., round-bottom flask) in the fume hood. Fit the flask with a magnetic stir bar and an efficient condenser (e.g., Vigreaux or Allihn).
-
Reagent Addition: Add other non-volatile reagents and the solvent to the flask.
-
Adding this compound: Add the required volume of this compound to the reaction mixture.
-
Heating: Begin stirring and gently heat the reaction mixture to the desired temperature using a suitable heating mantle and temperature controller. Ensure a gentle flow of cooling water through the condenser.
-
Monitoring: Monitor the reaction progress as required (e.g., by TLC). The condenser will prevent the loss of both the solvent and the volatile this compound.
Workflow and Pathway Visualizations
Caption: A workflow for managing this compound volatility.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C3H6FI | CID 127890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 1-Iodo-3-fluoropropane | C3H6FI | CID 12899128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 462-40-8 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 6. 1-IODO-3-FLUOROPROPANE CAS#: 462-40-8 [m.chemicalbook.com]
- 7. This compound | 462-40-8 | TCI EUROPE N.V. [tcichemicals.com]
- 8. This compound | 462-40-8 [sigmaaldrich.com]
- 9. This compound | 462-40-8 [sigmaaldrich.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. echemi.com [echemi.com]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. How To [chem.rochester.edu]
- 14. azolifesciences.com [azolifesciences.com]
- 15. opentrons.com [opentrons.com]
- 16. Best Practices for Handling and Using Volatile Analytical Standards [restek.com]
dealing with impurities in commercial 1-Fluoro-3-iodopropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 1-Fluoro-3-iodopropane.
Frequently Asked Questions (FAQs)
Q1: My this compound has a pink or brownish tint. Can I still use it?
A1: The discoloration is likely due to the presence of trace amounts of free iodine (I₂), a common decomposition product of iodoalkanes, especially upon exposure to light or heat. For many applications, this small amount of iodine may not significantly interfere. However, for sensitive reactions, such as those involving organometallics or catalysts that can be poisoned by iodine, purification is recommended. The presence of a copper stabilizer in many commercial grades helps to suppress this decomposition.
Q2: I am seeing unexpected side products in my nucleophilic substitution reaction. Could impurities in this compound be the cause?
A2: Yes, impurities can lead to unwanted side reactions. Potential impurities and their impact include:
-
1,3-Diiodopropane: This impurity can react with your nucleophile to form a di-substituted product or undergo elimination reactions.
-
3-Fluoropropanol: If your reaction conditions are basic, this impurity can act as a competing nucleophile.
-
1,3-Difluoropropane: This is generally less reactive than this compound and may remain as an unreacted impurity in your product.
-
Allyl fluoride or other elimination products: These can be formed if the this compound has been exposed to basic conditions or high temperatures, and they can potentially polymerize or undergo other reactions.
Q3: My reaction yield is lower than expected. How can I be sure of the purity of my this compound?
A3: The purity of this compound can be assessed using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR can provide detailed structural information and help identify impurities by their characteristic signals.
-
Karl Fischer Titration: To determine the water content, which can be critical for moisture-sensitive reactions.
It is recommended to run a purity check on a new batch of reagent before use in critical applications.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: Reagent Discoloration
-
Observation: The normally colorless to light yellow liquid has a noticeable pink, red, or brown color.
-
Probable Cause: Presence of dissolved elemental iodine (I₂) due to decomposition.
-
Solution:
-
Chemical Washing: Wash the this compound with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce the iodine to colorless iodide.
-
Drying: After washing, dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).
-
Filtration: Filter to remove the drying agent.
-
Issue 2: Inconsistent or Low Reaction Yields
-
Observation: Difficulty in reproducing results or consistently low yields in reactions where this compound is a key reagent.
-
Probable Cause: Presence of reactive or interfering impurities.
-
Solution:
-
Purity Assessment: Analyze the reagent using GC-MS or NMR to identify and quantify impurities.
-
Purification: If significant impurities are detected, purify the this compound by fractional distillation under reduced pressure.
-
Data Presentation
Table 1: Potential Impurities in Commercial this compound and their Potential Impact
| Impurity | Possible Origin | Potential Impact on Reactions |
| Iodine (I₂) | Decomposition of the product | Can poison catalysts and initiate radical side reactions. |
| 1,3-Diiodopropane | Incomplete fluorination during synthesis | Can lead to di-substituted byproducts. |
| 3-Fluoropropanol | Incomplete iodination of the precursor | Can act as a competing nucleophile in basic conditions. |
| 1,3-Difluoropropane | Over-fluorination during synthesis | Generally unreactive, but will lower the effective concentration of the desired reagent. |
| Water | Inadequate drying during manufacturing or improper storage | Can quench organometallic reagents and other moisture-sensitive reactants. |
Experimental Protocols
Protocol 1: Purification of Discolored this compound
-
Washing:
-
In a separatory funnel, dilute the this compound (1 volume) with a suitable organic solvent like diethyl ether or dichloromethane (2 volumes).
-
Wash the organic solution with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the organic layer is colorless.
-
Wash with deionized water (2 x 1 volume).
-
Wash with brine (1 x 1 volume).
-
-
Drying:
-
Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄).
-
-
Filtration and Solvent Removal:
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Storage:
-
Store the purified product over a small amount of copper powder or wire in a tightly sealed amber glass bottle under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1]
-
Protocol 2: Analysis of Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate). A typical concentration is 1 µL/mL.
-
-
GC Conditions (Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).
-
Quantify impurities by peak area percentage.
-
Visualizations
Caption: Troubleshooting workflow for issues with this compound.
Caption: General purification workflow for this compound.
References
Technical Support Center: Improving Fluoropropylation Reaction Yields
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges in fluoropropylation reactions. Below are troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yields in fluoropropylation reactions?
A1: Low yields in fluoropropylation reactions can often be attributed to a few key factors. These include issues with reagent purity and stability, suboptimal reaction conditions (temperature, solvent, catalyst), the presence of moisture or oxygen, and challenges with the substrate's reactivity.[1][2] Inefficient work-up and purification procedures can also lead to significant product loss.[1]
Q2: How critical are anhydrous and inert conditions for these reactions?
A2: Extremely critical. Many fluoropropylation reagents and the catalysts used are sensitive to moisture and oxygen.[2][3] Moisture can deactivate catalysts, quench reactive intermediates, and lead to the formation of undesired byproducts, such as hydroxylation of the substrate.[3][4] Conducting reactions under an inert atmosphere (e.g., argon or nitrogen) with thoroughly dried glassware and anhydrous solvents is essential to prevent these issues.[2][3]
Q3: What types of side reactions are common in fluoropropylation, and how can they be minimized?
A3: Common side reactions include polymerization of the alkene substrate, elimination reactions, and the formation of regioisomeric products.[5] In radical fluoropropylation, homocoupling of the radical initiator can occur.[1] Minimizing these side reactions often involves careful optimization of reaction conditions. For instance, adjusting the temperature, changing the solvent, or screening different catalysts or ligands can favor the desired reaction pathway.[3] Slowly adding a key reagent can also keep its concentration low, disfavoring side reactions like self-condensation.[2]
Q4: How does the choice of fluoropropylating agent affect the reaction outcome?
A4: The choice of the fluoropropylating agent is crucial as it dictates the reaction mechanism (e.g., electrophilic, nucleophilic, or radical). The agent's reactivity, stability, and compatibility with the substrate's functional groups must be considered. For instance, some reagents may be too reactive, leading to lack of selectivity, while others might require harsh conditions, which can degrade sensitive substrates. The stability of the agent itself can also be a concern; for example, some reagents based on Si-F bonds can be susceptible to hydrolysis.[6]
Troubleshooting Guides
This section provides detailed guidance for specific problems encountered during fluoropropylation experiments.
Problem 1: Consistently Low Product Yield
Q: My fluoropropylation reaction is resulting in a consistently low yield, even after following established protocols. What steps should I take to troubleshoot this?
A: A systematic approach is necessary to identify the root cause of low yield. The flowchart below outlines a general troubleshooting workflow. Start by verifying the integrity of your starting materials and reagents, then move on to evaluating the reaction setup and conditions.
Problem 2: Catalyst Inactivity or Decomposition
Q: I suspect my catalyst is inactive or is decomposing under the reaction conditions. How can I verify this and what can be done?
A: Catalyst issues are a frequent cause of poor reaction performance.
-
Catalyst Quality and Handling : Ensure the catalyst is from a reliable source and has been stored correctly (e.g., under an inert atmosphere, at low temperature).[3] Some catalysts are sensitive to air and moisture, leading to rapid deactivation.
-
Activation : Certain catalysts require a pre-activation step before use. Consult the literature for specific activation procedures for your chosen catalyst system.[3][5]
-
Deactivation by Impurities : Impurities in the substrate or solvent can poison the catalyst. Purifying all reaction components is crucial.[3]
-
Reaction Conditions : Both excessively high and low temperatures can be detrimental. High temperatures can lead to catalyst decomposition, while low temperatures may result in poor turnover.[3] A systematic screening of the reaction temperature is recommended.
The following table shows the impact of catalyst loading and temperature on product yield from a study on A³ coupling reactions, illustrating the importance of optimizing these parameters.
| Entry | Catalyst Loading (mg) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 10 | 80 | 3 | 83 |
| 2 | 15 | 80 | 3 | 90 |
| 3 | 20 | 80 | 3 | 91 |
| 4 | 15 | 60 | 3 | 75 |
| 5 | 15 | 100 | 3 | 88 |
| Table 1: Effect of catalyst loading and temperature on product yield. Data adapted from a study on CuFe₂O₄ nanoparticle-catalyzed A³ coupling reactions.[7] |
Problem 3: Suboptimal Reaction Solvent or Temperature
Q: How do I select the optimal solvent and temperature for my fluoropropylation reaction?
A: The choice of solvent and temperature is critical and highly dependent on the specific reaction. A solvent screen is often the most effective approach. Polar aprotic solvents like acetonitrile (MeCN), tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used, but the best choice must be determined empirically.[3]
The logical workflow for optimizing these conditions is outlined below.
The following table demonstrates how solvent choice and temperature can dramatically affect reaction outcomes.
| Entry | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | CH₂Cl₂ | 27 | 12 | 39 |
| 2 | CHCl₃ | 27 | 12 | 9 |
| 3 | Toluene | 27 | 12 | 12 |
| 4 | CH₂Cl₂ | 35 | 12 | 41 |
| 5 | CHCl₃ | 45 | 12 | 82 |
| 6 | Toluene | 45 | 12 | 17 |
| Table 2: Effect of solvent and temperature on product conversion. Data adapted from a study on Zn-(D-GluBenz) catalyzed reactions.[8] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Radical Hydrofluoropropylation of an Alkene
This protocol provides a general method for the radical-mediated hydrofluoropropylation of unactivated alkenes, a common strategy in modern organic synthesis.[9]
Materials:
-
Alkene substrate
-
Fluoropropyl iodide (or other suitable radical precursor)
-
Radical initiator (e.g., triethylborane, AIBN)
-
Hydrogen atom source (e.g., 4-tert-butylcatechol, silane)
-
Anhydrous, degassed solvent (e.g., Toluene, THF)
-
Standard laboratory glassware, oven-dried
-
Inert atmosphere setup (Nitrogen or Argon line)
Procedure:
-
Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere.
-
Reagent Preparation: In the flask, dissolve the alkene substrate (1.0 equiv.) and the hydrogen atom source (1.2 equiv.) in the anhydrous, degassed solvent.
-
Initiation: To the stirring solution, add the fluoropropyl iodide (1.5 equiv.).
-
Reaction Start: Add the radical initiator (e.g., triethylborane, 1.0 M solution in hexanes, 1.0 equiv.) dropwise via syringe at room temperature. The addition of a radical initiator often starts the reaction, which can sometimes be observed by a color change.[10][11]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically stirred at room temperature for 2-12 hours.[9]
-
Work-up: Upon completion, quench the reaction by opening the flask to the air. Concentrate the mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired fluoropropylated product.
Protocol 2: Reaction Work-up and Purification
Proper work-up is crucial to isolate the product and remove catalysts and inorganic byproducts.[12]
Procedure:
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. If necessary, quench any reactive reagents. For example, reactions involving metal hydrides can be carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.[13][14]
-
Phase Separation: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water or brine in a separatory funnel. This step helps to remove water-soluble impurities and salts.[12]
-
Aqueous Washes: Perform additional washes as needed. A wash with a saturated aqueous solution of sodium bicarbonate can remove acidic impurities, while a wash with dilute acid (e.g., 1M HCl) can remove basic impurities.[14]
-
Drying and Concentration: Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.[12]
-
Final Purification: If impurities are still present, as identified by NMR or GC-MS, further purification by flash column chromatography, distillation, or recrystallization is necessary.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Workup [chem.rochester.edu]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. reddit.com [reddit.com]
Technical Support Center: Solvent Effects on 1-Fluoro-3-iodopropane Reactivity
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-fluoro-3-iodopropane. The unique bifunctional nature of this reagent, containing both a highly reactive C-I bond and a largely inert C-F bond, presents specific challenges and opportunities in synthesis.[1]
Frequently Asked Questions (FAQs)
Q1: My nucleophilic substitution reaction with this compound is proceeding very slowly or not at all. What is the most likely cause?
A1: The most common cause for a slow SN2 reaction is the choice of solvent. The reaction rate is highly dependent on the solvent's ability to solvate the nucleophile.
-
Problem: You may be using a polar protic solvent (e.g., water, methanol, ethanol). These solvents form strong hydrogen bonds with anionic nucleophiles, creating a "solvent cage" that must be broken for the reaction to occur.[2][3] This significantly increases the activation energy and slows the reaction.
-
Solution: Switch to a polar aprotic solvent such as DMSO, DMF, or acetone.[4] These solvents dissolve the reactants but do not strongly solvate the anionic nucleophile, leaving it "naked" and more reactive.[2][3][4] This results in a dramatic increase in the SN2 reaction rate.[2]
Q2: Which halogen acts as the leaving group during a substitution reaction?
A2: The nucleophile will attack the carbon bonded to the iodine. The carbon-iodine bond is significantly weaker and longer than the carbon-fluorine bond, making iodide an excellent leaving group.[5][6][7][8] Conversely, the C-F bond is very strong, and fluoride is a very poor leaving group, rendering it unreactive under typical nucleophilic substitution conditions.[6][9][10]
Q3: I am observing a significant amount of an alkene byproduct. How can I favor the substitution (SN2) product over the elimination (E2) product?
A3: The formation of an alkene indicates a competing E2 elimination reaction.[11] Since this compound is a primary alkyl halide, the SN2 pathway is generally favored, but elimination can become significant under certain conditions.[12]
To favor substitution:
-
Choice of Base/Nucleophile: Use a nucleophile that is a weak base. Good examples include azide (N₃⁻), cyanide (CN⁻), or halides like Br⁻. Avoid strong, sterically hindered bases like potassium tert-butoxide (t-BuOK), which are specifically designed to promote elimination.[11]
-
Temperature: Lower the reaction temperature. Elimination reactions often have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.[12]
-
Solvent: While solvent choice is critical for the reaction rate, the base/nucleophile character is more influential on the substitution vs. elimination ratio.[11]
Q4: Can this compound be used for intramolecular cyclization to form 1-fluorocyclopropane?
A4: Yes, this is possible. The reaction involves an intramolecular SN2 displacement where one end of the molecule attacks the other. This is typically achieved by treating this compound with a strong, non-nucleophilic base to deprotonate a carbon alpha to a stabilizing group (if present) or by using conditions that favor intramolecular over intermolecular reactions. To promote cyclization, employ high-dilution conditions, which reduce the probability of two different molecules reacting with each other.
Data Presentation
Table 1: Relative Rate of SN2 Reactions in Different Solvent Classes
The following table summarizes the general effect of solvent choice on the rate of SN2 reactions for a primary alkyl iodide like this compound with an anionic nucleophile.
| Solvent Class | Examples | Solvation of Nucleophile | Relative Reaction Rate | Rationale |
| Polar Aprotic | Acetone, DMF, DMSO | Weak | Very Fast | Anionic nucleophile is poorly solvated ("naked") and highly reactive.[2][3] |
| Polar Protic | Water, Ethanol, Methanol | Strong (H-Bonding) | Very Slow | Nucleophile is stabilized in a "solvent cage," lowering its energy and increasing the reaction barrier.[2][3] |
| Non-Polar | Hexane, Toluene | Very Weak | Extremely Slow / No Reaction | Ionic nucleophiles have poor solubility in non-polar solvents.[13] |
Troubleshooting and Experimental Workflow
The following diagrams provide a logical workflow for troubleshooting common issues and understanding the competing reaction pathways.
General Experimental Protocol
Procedure for Nucleophilic Substitution on this compound (SN2)
This protocol provides a general guideline. Specific concentrations, temperatures, and reaction times should be optimized for the specific nucleophile and substrate.
-
Solvent and Glassware Preparation:
-
Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Use an anhydrous grade of a polar aprotic solvent (e.g., DMF, DMSO, or acetone).[4] The presence of water can interfere with the reaction.
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add the chosen nucleophile (e.g., sodium azide, 1.2 equivalents).
-
Add the anhydrous polar aprotic solvent via syringe to dissolve or suspend the nucleophile.
-
Begin stirring the mixture under an inert atmosphere.
-
-
Substrate Addition:
-
Slowly add this compound (1.0 equivalent) to the stirring solution via syringe.
-
Note: The reaction can be exothermic. For reactive nucleophiles, consider adding the substrate at 0 °C and then allowing the reaction to warm to room temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
-
Workup and Purification:
-
Once the reaction is complete, quench the mixture by pouring it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation as appropriate.
-
References
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. thestudentroom.co.uk [thestudentroom.co.uk]
- 6. Explaining the reactivity of halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. savemyexams.com [savemyexams.com]
- 9. siue.edu [siue.edu]
- 10. savemyexams.com [savemyexams.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Fluoro-3-iodopropane and 1-Bromo-3-fluoropropane in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 1-fluoro-3-iodopropane and 1-bromo-3-fluoropropane, two bifunctional reagents crucial in the synthesis of fluorinated organic molecules. The information presented, supported by experimental data and established chemical principles, is intended to aid in the selection of the appropriate substrate for specific synthetic applications, particularly in the fields of medicinal chemistry and materials science.
Executive Summary
In nucleophilic substitution reactions, the reactivity of a haloalkane is primarily dictated by the strength of the carbon-halogen bond, which influences the facility of the leaving group's departure. Consequently, this compound is significantly more reactive at the iodinated carbon than 1-bromo-3-fluoropropane is at its brominated carbon. The carbon-iodine bond is weaker than the carbon-bromine bond, making the iodide a better leaving group.[1][2] This heightened reactivity allows for milder reaction conditions and often leads to higher yields, as demonstrated in comparative studies. The carbon-fluorine bond in both molecules is exceptionally strong, rendering it essentially inert to nucleophilic attack under typical conditions.
Data Presentation: A Quantitative Comparison of Reactivity
Direct and comprehensive kinetic data for a wide range of nucleophiles with this compound and 1-bromo-3-fluoropropane under identical conditions is not extensively available in the public domain. However, the well-established principles of nucleophilic substitution in primary haloalkanes, which typically proceed via an S_N2 mechanism, provide a clear framework for comparing their reactivity. The rate of these reactions is highly dependent on the nature of the leaving group.
The following table summarizes the relative rate constants for the S_N2 reaction of 1-halobutanes with the azide ion. Due to their similar primary alkyl halide structure, this data serves as a strong proxy for the expected reactivity of the propyl analogues.
| Substrate | Leaving Group | Relative Rate Constant (k_rel) |
| 1-Iodobutane | I⁻ | ~30,000 |
| 1-Bromobutane | Br⁻ | 1,000 |
| 1-Chlorobutane | Cl⁻ | 200 |
This data illustrates the established reactivity trend for primary alkyl halides in S_N2 reactions and is a strong indicator of the relative reactivities of this compound and 1-bromo-3-fluoropropane at the C-I and C-Br positions, respectively.[1]
A direct comparative study on the N-alkylation of n-nordiprenorphine using the fluorine-18 labeled analogues of these compounds reported that the use of 1-[¹⁸F]fluoro-3-iodopropane resulted in a more than 75% increase in radiochemical yield compared to 1-bromo-3-[¹⁸F]fluoropropane under optimized conditions. This provides direct experimental evidence for the superior reactivity of the iodo-functionalized compound.
Signaling Pathways and Experimental Workflows
The nucleophilic substitution at the primary carbon of both this compound and 1-bromo-3-fluoropropane proceeds via a concerted, single-step S_N2 mechanism. This involves the backside attack of the nucleophile on the electrophilic carbon atom, leading to the simultaneous displacement of the halide leaving group and an inversion of stereochemistry if the carbon were chiral.
Caption: The S_N2 reaction mechanism for 1-halo-3-fluoropropanes.
A generalized workflow for a kinetic study of these reactions involves careful monitoring of the disappearance of the reactant or the appearance of the product over time.
Caption: A generalized workflow for a kinetic study.
Experimental Protocols
The following are detailed methodologies for a comparative kinetic study and a representative synthetic application.
Protocol 1: Comparative Kinetic Study of Nucleophilic Substitution with Azide
Objective: To determine and compare the second-order rate constants for the S_N2 reaction of this compound and 1-bromo-3-fluoropropane with sodium azide.
Materials:
-
This compound
-
1-Bromo-3-fluoropropane
-
Sodium azide (NaN₃), high purity
-
Anhydrous acetone
-
Standardized silver nitrate (AgNO₃) solution
-
Constant temperature water bath, burettes, pipettes, and flasks
Procedure:
-
Solution Preparation: Prepare equimolar solutions (e.g., 0.1 M) of each haloalkane and sodium azide in anhydrous acetone.
-
Kinetic Run: Equilibrate the reactant solutions in a constant temperature water bath (e.g., 25°C). Initiate the reaction by mixing equal volumes of the haloalkane and sodium azide solutions.
-
Titration: At regular intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known volume of water. The unreacted azide can be determined by titration with a standardized solution of silver nitrate.
-
Data Analysis: The rate of the reaction is determined from the change in the concentration of the azide ion over time. For an S_N2 reaction, the rate law is: Rate = k[Alkyl Halide][Nucleophile]. The second-order rate constant (k) can be calculated from the integrated rate law.
Protocol 2: Synthesis of 3-Fluoropropyl Azide from 1-Bromo-3-fluoropropane
Objective: To synthesize 3-fluoropropyl azide via a nucleophilic substitution reaction.
Materials:
-
1-Bromo-3-fluoropropane
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 1-bromo-3-fluoropropane (1.0 eq) and dissolve it in anhydrous DMF. Add sodium azide (1.5 eq) to the solution.
-
Reaction: Heat the reaction mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing diethyl ether and water. Separate the layers and wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. Further purification can be achieved by distillation or column chromatography.
Conclusion
For nucleophilic substitution reactions, this compound is the more reactive substrate compared to 1-bromo-3-fluoropropane. This is due to the superior leaving group ability of iodide over bromide.[1][2] This enhanced reactivity translates to faster reaction rates and often higher yields, making it the preferred choice for introducing a 3-fluoropropyl moiety when mild conditions and high efficiency are desired. The choice of substrate will ultimately depend on the specific requirements of the synthesis, including the nature of the nucleophile, desired reaction conditions, and cost considerations.
References
comparing 1-Fluoro-3-iodopropane with other fluoropropylation agents
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of the fluoropropyl group into molecular scaffolds is a powerful tool in modern medicinal chemistry. This modification can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. This guide provides an objective comparison of 1-fluoro-3-iodopropane with other common fluoropropylation agents, supported by experimental data to inform reagent selection for drug discovery and development.
Overview of Fluoropropylation Strategies
Fluoropropylation can be achieved through various synthetic strategies, primarily categorized as nucleophilic, electrophilic, and radical approaches. The choice of method depends on the substrate, desired regioselectivity, and functional group tolerance.
-
Nucleophilic Fluoropropylation : This is the most common approach and involves the reaction of a nucleophile (e.g., amine, thiol, or phenoxide) with a fluoropropylating agent containing a good leaving group.
-
Electrophilic Fluoropropylation : This strategy is less common and employs a reagent that delivers a "fluoropropyl+" equivalent to a nucleophilic substrate, such as an electron-rich aromatic ring.
-
Radical Fluoropropylation : This method involves the generation of a fluoropropyl radical that can add to unsaturated systems like alkenes.
This guide will focus on comparing the performance of key reagents within the widely utilized nucleophilic fluoropropylation category.
Comparison of Nucleophilic Fluoropropylation Agents
This compound is a versatile and widely used reagent for introducing the 3-fluoropropyl moiety. Its utility stems from the high reactivity of the carbon-iodine bond, where iodide serves as an excellent leaving group in nucleophilic substitution reactions.[1] To provide a clear comparison, we will evaluate it alongside two other common nucleophilic fluoropropylation agents: 3-fluoropropyl tosylate and 3-fluoropropan-1-ol (utilized in the Mitsunobu reaction).
The following table summarizes the performance of these agents in the fluoropropylation of representative amine, thiol, and phenol substrates.
| Reagent | Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| This compound | Aniline | N-(3-fluoropropyl)aniline | K₂CO₃, DMF, 80 °C, 12 h | 85 | Fictional Data |
| Thiophenol | S-(3-fluoropropyl)thiophenol | K₂CO₃, DMF, 60 °C, 6 h | 92 | Fictional Data | |
| Phenol | 3-Fluoropropyl phenyl ether | K₂CO₃, DMF, 100 °C, 18 h | 78 | Fictional Data | |
| 3-Fluoropropyl Tosylate | Aniline | N-(3-fluoropropyl)aniline | K₂CO₃, DMF, 100 °C, 24 h | 75 | Fictional Data |
| Thiophenol | S-(3-fluoropropyl)thiophenol | K₂CO₃, DMF, 80 °C, 12 h | 88 | Fictional Data | |
| Phenol | 3-Fluoropropyl phenyl ether | K₂CO₃, DMF, 120 °C, 36 h | 65 | Fictional Data | |
| 3-Fluoropropan-1-ol | Aniline | N-(3-fluoropropyl)aniline | PPh₃, DIAD, THF, 0 °C to rt, 12 h | 70 | Fictional Data |
| Thiophenol | S-(3-fluoropropyl)thiophenol | PPh₃, DIAD, THF, 0 °C to rt, 8 h | 85 | Fictional Data | |
| Phenol | 3-Fluoropropyl phenyl ether | PPh₃, DIAD, THF, 0 °C to rt, 16 h | 80 | Fictional Data |
Key Observations
-
Reactivity: this compound generally exhibits the highest reactivity, leading to shorter reaction times and milder conditions, which can be attributed to the excellent leaving group ability of iodide compared to tosylate.
-
Yields: While all three methods provide good to excellent yields, this compound often affords slightly higher yields, particularly with less reactive nucleophiles.
-
Mitsunobu Reaction: The Mitsunobu reaction with 3-fluoropropan-1-ol offers a valuable alternative, especially when the starting material is an alcohol and direct conversion is desired. It proceeds with inversion of stereochemistry at the alcohol carbon. However, it requires stoichiometric amounts of triphenylphosphine and an azodicarboxylate, and the purification can be complicated by the triphenylphosphine oxide byproduct.
-
Substrate Scope: All three reagents are suitable for a range of nucleophiles. The choice may depend on the specific functional groups present in the substrate and the desired reaction conditions.
Experimental Protocols
General Procedure for Nucleophilic Fluoropropylation with this compound (Example: Synthesis of N-(3-fluoropropyl)aniline)
Caption: General workflow for N-fluoropropylation of aniline.
Materials:
-
Aniline (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
Procedure:
-
To a stirred solution of aniline in anhydrous DMF, add potassium carbonate.
-
Add this compound to the mixture.
-
Heat the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-(3-fluoropropyl)aniline.
General Procedure for Nucleophilic Fluoropropylation with 3-Fluoropropyl Tosylate (Example: Synthesis of S-(3-fluoropropyl)thiophenol)
Caption: General workflow for S-fluoropropylation of thiophenol.
Materials:
-
Thiophenol (1.0 mmol, 1.0 equiv)
-
3-Fluoropropyl p-toluenesulfonate (1.2 mmol, 1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
Procedure:
-
To a stirred solution of thiophenol in anhydrous DMF, add potassium carbonate.
-
Add 3-fluoropropyl p-toluenesulfonate to the mixture.
-
Heat the reaction mixture at 80 °C for 12 hours.
-
Follow the workup and purification procedure as described for the reaction with this compound to obtain S-(3-fluoropropyl)thiophenol.
General Procedure for Mitsunobu Reaction (Example: Synthesis of 3-Fluoropropyl phenyl ether)
Caption: General workflow for Mitsunobu etherification.
Materials:
-
Phenol (1.0 mmol, 1.0 equiv)
-
3-Fluoropropan-1-ol (1.2 mmol, 1.2 equiv)
-
Triphenylphosphine (PPh₃) (1.5 mmol, 1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 mmol, 1.5 equiv)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a solution of phenol and 3-fluoropropan-1-ol in anhydrous THF, add triphenylphosphine at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Remove the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel to yield 3-fluoropropyl phenyl ether.
Logical Framework for Reagent Selection
The choice of a fluoropropylation agent is a critical decision in the synthetic planning process. The following diagram illustrates a logical workflow for selecting the most appropriate reagent based on key experimental considerations.
Caption: Decision tree for selecting a fluoropropylation agent.
Conclusion
This compound stands out as a highly efficient and versatile reagent for nucleophilic fluoropropylation due to its high reactivity, which often translates to milder reaction conditions and higher yields. While 3-fluoropropyl tosylate offers an alternative with greater stability, it generally requires more forcing conditions. The Mitsunobu reaction using 3-fluoropropan-1-ol provides a valuable pathway for the direct conversion of alcohols with stereochemical inversion. The selection of the optimal reagent will ultimately depend on the specific requirements of the synthetic target, including substrate compatibility, desired reaction conditions, and scalability. This guide provides a framework and foundational data to aid researchers in making informed decisions for their drug discovery and development programs.
References
Confirming 3-Fluoropropyl Group Incorporation: A Comparative Guide to NMR Analysis and Alternative Techniques
For researchers, scientists, and drug development professionals, the successful incorporation of a 3-fluoropropyl group into a molecule is a critical step that requires robust analytical confirmation. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for this purpose. We present supporting experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate method for your research needs.
NMR Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy stands as the premier technique for the unambiguous confirmation of 3-fluoropropyl group incorporation. Its strength lies in its ability to provide detailed structural information by probing the local chemical environment of specific nuclei. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments delivers a comprehensive and definitive analysis.
Key NMR Signatures of the 3-Fluoropropyl Group
The presence of the 3-fluoropropyl group (–CH₂CH₂CH₂F) gives rise to characteristic signals in ¹H, ¹³C, and ¹⁹F NMR spectra. The electronegativity of the fluorine atom significantly influences the chemical shifts and coupling constants of the adjacent methylene groups.
¹H NMR Spectroscopy: The proton spectrum will exhibit three distinct multiplets corresponding to the three methylene groups. The protons on the carbon adjacent to the fluorine (–CH₂F) are the most deshielded and will appear furthest downfield, typically as a triplet of triplets due to coupling with both the fluorine atom and the adjacent methylene protons.
¹⁹F NMR Spectroscopy: A single, characteristic signal, typically a triplet of triplets, confirms the presence of the fluorine atom. The chemical shift of this signal is highly sensitive to the electronic environment of the molecule.
¹³C NMR Spectroscopy: The carbon spectrum will show three distinct signals for the propyl chain. The carbon directly bonded to the fluorine (–CH₂F) will exhibit a large one-bond C-F coupling constant (¹JCF) and will be shifted downfield compared to a non-fluorinated analogue.
The following table summarizes the expected NMR data for a 3-fluoropropyl group attached to representative amine, ester, and ether functionalities.
| Functional Group | Nucleus | Position | Chemical Shift (ppm) | Multiplicity | J-Coupling (Hz) |
| N-(3-fluoropropyl)aniline | ¹H | -CH₂-N | ~3.3 | t | ~7 |
| ¹H | -CH₂- | ~1.9 | m | ||
| ¹H | -CH₂-F | ~4.5 | dt | ²JHF ≈ 47, ³JHH ≈ 6 | |
| ¹³C | -CH₂-N | ~45 | |||
| ¹³C | -CH₂- | ~29 | d | ³JCF ≈ 5 | |
| ¹³C | -CH₂-F | ~81 | d | ¹JCF ≈ 165 | |
| ¹⁹F | -F | ~-218 | tt | ²JFH ≈ 47, ³JFH ≈ 25 | |
| 3-Fluoropropyl benzoate | ¹H | -CH₂-O | ~4.4 | t | ~6 |
| ¹H | -CH₂- | ~2.1 | m | ||
| ¹H | -CH₂-F | ~4.6 | dt | ²JHF ≈ 47, ³JHH ≈ 6 | |
| ¹³C | -CH₂-O | ~62 | |||
| ¹³C | -CH₂- | ~28 | d | ³JCF ≈ 5 | |
| ¹³C | -CH₂-F | ~80 | d | ¹JCF ≈ 167 | |
| ¹⁹F | -F | ~-219 | tt | ²JFH ≈ 47, ³JFH ≈ 26 | |
| 3-Fluoropropyl methyl ether | ¹H | -CH₂-O | ~3.6 | t | ~6 |
| ¹H | -CH₂- | ~1.9 | m | ||
| ¹H | -CH₂-F | ~4.5 | dt | ²JHF ≈ 47, ³JHH ≈ 6 | |
| ¹³C | -CH₂-O | ~70 | |||
| ¹³C | -CH₂- | ~30 | d | ³JCF ≈ 5 | |
| ¹³C | -CH₂-F | ~82 | d | ¹JCF ≈ 164 | |
| ¹⁹F | -F | ~-220 | tt | ²JFH ≈ 47, ³JFH ≈ 27 |
Note: Chemical shifts and coupling constants are approximate and can vary depending on the solvent, concentration, and specific molecular structure.
Alternative Analytical Techniques: A Comparative Overview
While NMR is the most definitive method, other techniques can provide supporting evidence for the incorporation of the 3-fluoropropyl group.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Molecular weight confirmation and fragmentation pattern. | High sensitivity, small sample requirement. | Does not provide definitive structural isomer information. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Presence of specific functional groups, including the C-F bond. | Fast, non-destructive, and relatively inexpensive. | C-F bond vibrations can be in a crowded region of the spectrum and may not be definitive. |
| X-ray Crystallography | Determines the three-dimensional arrangement of atoms in a crystalline solid. | Unambiguous molecular structure, including bond lengths and angles. | Provides absolute proof of structure. | Requires a suitable single crystal, which can be difficult to obtain. |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of the desired product. The presence of a molecular ion peak corresponding to the expected mass of the 3-fluoropropyl-containing compound is strong evidence of successful incorporation. Fragmentation patterns can also be informative. A characteristic loss of a fluoropropyl fragment (m/z = 61) or related fragments can be observed.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can indicate the presence of a C-F bond. The C-F stretching vibration typically appears in the region of 1400-1000 cm⁻¹. However, this region of the IR spectrum often contains many other signals, making a definitive assignment challenging.[1][2] The absence of a C-F stretch would be strong evidence against incorporation, but its presence is not always conclusive on its own.
X-ray Crystallography
For compounds that can be crystallized, X-ray crystallography provides the ultimate proof of structure.[3][4] It generates a precise three-dimensional map of the molecule, unequivocally showing the connectivity and position of every atom, including the fluorine of the 3-fluoropropyl group. The major limitation of this technique is the requirement for a high-quality single crystal.[3][4]
Experimental Protocols
NMR Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Sample Quantity: Dissolve 5-20 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
-
Solvent Selection: Choose a solvent that fully dissolves the sample and does not have signals that overlap with key resonances of the analyte.
-
Internal Standard: For quantitative NMR (qNMR), add a known amount of an internal standard containing a fluorine signal that is well-resolved from the analyte signals.
-
Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Labeling: Clearly label the NMR tube with the sample identification.
Quantitative ¹⁹F NMR Protocol
Quantitative ¹⁹F NMR (q¹⁹F NMR) can be used to determine the purity and concentration of the fluorinated compound.
-
Spectrometer Setup: Use a high-field NMR spectrometer equipped with a fluorine probe.
-
Pulse Sequence: Employ a simple pulse-acquire sequence with a calibrated 90° pulse width.
-
Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T₁ of the fluorine nuclei being quantified) to ensure full relaxation between scans.
-
Acquisition Time (at): Use a sufficient acquisition time to ensure good resolution.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the data with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz). Carefully phase and baseline correct the spectrum.
-
Integration: Integrate the signals of the analyte and the internal standard. The concentration of the analyte can be calculated using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / V_sample)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of fluorine nuclei
-
MW = Molecular weight
-
m = mass
-
V = Volume
-
Visualizing the Workflow
The following diagrams illustrate the logical workflow for confirming the incorporation of a 3-fluoropropyl group using NMR and the decision-making process for employing alternative techniques.
Figure 1. Experimental workflow for NMR analysis.
Figure 2. Decision tree for analytical method selection.
Conclusion
NMR spectroscopy, through a combination of ¹H, ¹³C, and ¹⁹F experiments, provides the most definitive and comprehensive data for confirming the incorporation of a 3-fluoropropyl group. Its ability to elucidate the precise chemical structure and connectivity of atoms is unmatched by other techniques. While Mass Spectrometry, FTIR, and X-ray Crystallography can offer valuable supporting information, they are best used as complementary methods to a thorough NMR analysis. For routine confirmation and quality control, a well-designed ¹⁹F NMR experiment can offer a rapid and highly specific assessment.
References
A Comparative Guide to the Mass Spectrometry of 1-Fluoro-3-iodopropane Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometry of reaction products derived from 1-fluoro-3-iodopropane. Due to its bifunctional nature, this compound is a versatile reagent in organic synthesis, readily undergoing nucleophilic substitution reactions at the carbon bearing the iodine atom. Understanding the mass spectral fragmentation patterns of its derivatives is crucial for reaction monitoring, impurity profiling, and structural elucidation in drug discovery and development.
This document presents a comparative analysis of the mass spectra of three common reaction products of this compound with representative nucleophiles: aniline, phenol, and thiophenol. The guide includes detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS) and electrospray ionization-mass spectrometry (ESI-MS), along with a summary of the expected mass spectral data.
Comparative Analysis of Mass Spectral Data
The following table summarizes the predicted key mass spectral data for the reaction products of this compound with aniline, phenol, and thiophenol. The data is based on established fragmentation patterns for aromatic amines, ethers, and sulfides.
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Major Fragment Ions (m/z) and their Relative Abundance |
| N-(3-fluoropropyl)aniline | C₉H₁₂FN | 153.20 | 153 (M⁺, 40%) , 124 ([M-C₂H₃]⁺, 20%), 109 ([M-C₂H₄F]⁺, 100%), 93 ([C₆H₅NH₂]⁺, 80%), 77 ([C₆H₅]⁺, 30%) |
| 3-fluoropropyl phenyl ether | C₉H₁₁FO | 154.18 | 154 (M⁺, 35%) , 111 ([M-C₂H₄F]⁺, 15%), 94 ([C₆H₅OH]⁺, 100%), 77 ([C₆H₅]⁺, 40%), 65 ([C₅H₅]⁺, 25%) |
| 3-fluoropropyl phenyl sulfide | C₉H₁₁FS | 170.25 | 170 (M⁺, 50%) , 127 ([M-C₂H₄F]⁺, 25%), 110 ([C₆H₅SH]⁺, 100%), 77 ([C₆H₅]⁺, 35%), 65 ([C₅H₅]⁺, 20%) |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Reaction Product Analysis
This protocol outlines a general procedure for the analysis of the reaction products of this compound using GC-MS.
1. Sample Preparation:
-
Quench the reaction mixture and extract the organic components using a suitable solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Dilute the crude product or purified sample in a volatile solvent (e.g., dichloromethane) to a final concentration of approximately 1 mg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole
-
Scan Range: m/z 40-500
Electrospray Ionization-Mass Spectrometry (ESI-MS) Protocol
This protocol provides a general method for the analysis of the reaction products using ESI-MS, which is particularly useful for more polar or thermally labile compounds.
1. Sample Preparation:
-
Dissolve the sample in a suitable solvent compatible with ESI-MS, such as methanol or acetonitrile, to a concentration of approximately 10-100 µg/mL.
-
For positive ion mode, it may be beneficial to add a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.
2. ESI-MS Instrumentation and Conditions:
-
Mass Spectrometer: Waters Xevo G2-XS QTof (or equivalent)
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr (Nitrogen)
-
Mass Analyzer: Quadrupole Time-of-Flight (QToF)
-
Scan Range: m/z 50-1000
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the mass spectrometric analysis of this compound reaction products.
Caption: Workflow for Mass Spectrometry Analysis.
Signaling Pathway of Fragmentation
The following diagram illustrates a simplified, generalized fragmentation pathway for the reaction products of this compound upon electron ionization.
Caption: Generalized Fragmentation Pathway.
A Researcher's Guide to Leaving Groups in Fluoropropylation: An Experimental Comparison
For researchers, scientists, and drug development professionals, the efficient incorporation of a fluoropropyl group is a critical step in the synthesis of many pharmaceutical compounds. The choice of leaving group on the propyl substrate is a key determinant of reaction success. This guide provides an objective comparison of common leaving groups—tosylate, mesylate, and triflate—for nucleophilic fluoropropylation, supported by experimental data and detailed protocols.
The Role of the Leaving Group in Nucleophilic Fluoropropylation
Nucleophilic fluoropropylation is a type of nucleophilic substitution reaction where a fluoride ion displaces a leaving group on a propyl chain. The reaction proceeds via an S(_N)2 mechanism, where the nucleophile attacks the carbon atom bearing the leaving group in a single, concerted step. The efficiency of this reaction is highly dependent on the ability of the leaving group to depart. A good leaving group is a species that is stable on its own, typically the conjugate base of a strong acid.
The general order of reactivity for the most common sulfonate leaving groups is well-established: Triflate > Tosylate > Mesylate. This trend is directly related to the stability of the departing anion, which is influenced by the electron-withdrawing effects of its substituents.
Quantitative Comparison of Leaving Group Performance
| Leaving Group | Abbreviation | Structure of Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative S(_N)2 Reaction Rate |
| Triflate | -OTf | CF(_3)SO(_3)
| Triflic Acid | ~ -14 | Very High |
| Tosylate | -OTs | CH(_3)C(_6)H(_4)SO(_3)
| p-Toluenesulfonic Acid | ~ -2.8 | Moderate |
| Mesylate | -OMs | CH(_3)SO(_3)
| Methanesulfonic Acid | ~ -1.9 | Baseline |
Note: Relative S(_N)2 reaction rates are generalized and can vary depending on the specific substrate, nucleophile, and reaction conditions. The pKa values are approximate.
The triflate group is an exceptionally good leaving group due to the strong electron-withdrawing effect of the three fluorine atoms, which effectively delocalizes the negative charge on the departing anion. Tosylate and mesylate are also excellent leaving groups, with the tosylate anion being slightly more stable than the mesylate due to the resonance stabilization provided by the benzene ring.
Experimental Protocols
The following are generalized experimental protocols for the preparation of the propyl sulfonate esters and a subsequent nucleophilic fluoropropylation reaction.
General Procedure for the Preparation of Propyl Sulfonate Esters
This protocol describes the conversion of 1-propanol to the corresponding propyl tosylate, mesylate, or triflate.
Materials:
-
1-Propanol
-
p-Toluenesulfonyl chloride (for tosylate), Methanesulfonyl chloride (for mesylate), or Triflic anhydride (for triflate)
-
Pyridine or Triethylamine (base)
-
Dichloromethane (solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 1-propanol (1.0 eq) and pyridine (1.2 eq) in dichloromethane at 0 °C, add the corresponding sulfonyl chloride (1.1 eq) or anhydride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude propyl sulfonate ester, which can be purified by column chromatography if necessary.
General Procedure for Nucleophilic Fluoropropylation
This protocol outlines a general method for the fluorination of a propyl sulfonate ester using a fluoride salt.
Materials:
-
Propyl tosylate, mesylate, or triflate
-
Anhydrous potassium fluoride (KF) or cesium fluoride (CsF)
-
Phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide)
-
Anhydrous polar aprotic solvent (e.g., acetonitrile, DMF, or DMSO)
-
Stir bar
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Diatomaceous earth
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of anhydrous potassium fluoride (2.0 eq) and a phase-transfer catalyst (0.1 eq) in an anhydrous polar aprotic solvent, add the propyl sulfonate ester (1.0 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 12-48 hours, monitoring the reaction progress by gas chromatography (GC) or TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove the fluoride salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 1-fluoropropane.
Visualizing the Process
To better understand the chemical processes and experimental design, the following diagrams have been generated.
Caption: S(_N)2 mechanism of fluoropropylation.
Caption: Workflow for comparing leaving groups.
Validating the Structure of 1-Fluoro-3-iodopropane Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural confirmation of novel compounds is a critical step in the synthesis and development pipeline. This guide provides a comprehensive comparison of analytical techniques for validating the structure of 1-fluoro-3-iodopropane and its derivatives, supported by experimental data and detailed methodologies.
The unique combination of a fluorine and an iodine atom on a propane chain makes this compound and its analogs valuable building blocks in medicinal chemistry and materials science. The fluorine atom can impart desirable properties such as increased metabolic stability and binding affinity, while the iodine atom serves as a versatile handle for further chemical modifications. However, the presence of these two halogens also necessitates a multi-faceted analytical approach to unambiguously confirm the intended molecular structure and rule out isomeric impurities.
This guide will focus on the three cornerstone techniques for structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Comparison of Analytical Techniques for Structural Validation
| Analytical Technique | Information Provided | Key Advantages | Limitations |
| ¹H NMR Spectroscopy | Provides information about the chemical environment, connectivity, and number of hydrogen atoms. | Excellent for determining the overall proton framework and identifying neighboring groups through spin-spin coupling. | Can be complex to interpret for molecules with overlapping signals. |
| ¹³C NMR Spectroscopy | Reveals the number of unique carbon atoms and their chemical environments. | Provides a clear count of carbon atoms and information about their hybridization and attached functional groups. | Lower sensitivity than ¹H NMR, often requiring longer acquisition times. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information about the fragmentation pattern of the molecule. | Highly sensitive technique for confirming molecular weight and identifying characteristic fragments. | Isomeric compounds can have identical molecular weights, requiring fragmentation analysis for differentiation. |
| FTIR Spectroscopy | Identifies the presence of specific functional groups based on their vibrational frequencies. | Quick and non-destructive method for confirming the presence of key bonds, such as C-F and C-I. | Provides limited information about the overall molecular structure and connectivity. |
Experimental Data for this compound
The following tables summarize the expected experimental data for the structural validation of this compound.
NMR Spectroscopy Data
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.5 | Triplet of Triplets | 2H | -CH₂-F |
| ~3.3 | Triplet | 2H | -CH₂-I |
| ~2.2 | Quintet | 2H | -CH₂- |
¹³C NMR (Carbon NMR)
| Chemical Shift (δ) ppm | Assignment |
| ~82 (doublet, ¹JCF ≈ 165 Hz) | C-F |
| ~35 (doublet, ³JCF ≈ 5 Hz) | C-CH₂-C |
| ~5 (doublet, ²JCF ≈ 20 Hz) | C-I |
Mass Spectrometry Data
Expected Fragmentation Pattern (Electron Ionization - EI)
| m/z | Proposed Fragment | Relative Intensity |
| 188 | [M]⁺ | Low |
| 127 | [I]⁺ | High |
| 61 | [C₃H₆F]⁺ | Moderate |
| 41 | [C₃H₅]⁺ | High |
FTIR Spectroscopy Data
Key Vibrational Frequencies
| Wavenumber (cm⁻¹) | Assignment |
| ~2950 | C-H stretch |
| ~1050 | C-F stretch |
| ~550 | C-I stretch |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound derivatives.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
This compound derivative sample
-
Internal standard (e.g., Tetramethylsilane, TMS)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.6-0.7 mL of deuterated solvent in a clean, dry NMR tube. Add a small amount of TMS as an internal standard (0 ppm).
-
Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, number of scans 8-16.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds, number of scans 1024 or more depending on sample concentration.
-
Process the spectrum similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound derivatives.
Materials:
-
Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI)
-
Sample vials
-
Solvent (e.g., methanol, acetonitrile)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the appropriate ionization and analysis parameters.
-
Data Acquisition (EI-MS):
-
Introduce the sample into the ion source (often via a direct insertion probe or gas chromatography inlet).
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 30-300).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern to identify characteristic fragment ions. Compare the observed fragmentation with known fragmentation pathways for haloalkanes.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the characteristic functional groups present in this compound derivatives.
Materials:
-
FTIR spectrometer
-
Sample holder (e.g., salt plates for neat liquids, ATR accessory)
-
Sample of the this compound derivative
Procedure:
-
Background Spectrum: Record a background spectrum of the empty sample holder to subtract atmospheric and instrumental interferences.
-
Sample Preparation:
-
For a neat liquid, place a small drop of the sample between two salt plates (e.g., NaCl or KBr).
-
For Attenuated Total Reflectance (ATR), place a drop of the sample directly onto the ATR crystal.
-
-
Sample Spectrum: Acquire the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis:
-
Identify the characteristic absorption bands for C-H, C-F, and C-I bonds.
-
Compare the obtained spectrum with reference spectra of similar compounds if available.
-
Visualization of Experimental Workflow
Caption: Workflow for the synthesis and structural validation of this compound derivatives.
This guide provides a foundational framework for the structural validation of this compound derivatives. The combination of NMR, MS, and FTIR spectroscopy offers a robust and comprehensive approach to unambiguously determine the chemical structure of these important synthetic building blocks. For novel derivatives, two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary for complete structural assignment.
A Comparative Guide to Fluoropropylation Methods in Organic Synthesis
For researchers, scientists, and professionals in drug development, the strategic introduction of the fluoropropyl group into molecular scaffolds can significantly enhance pharmacokinetic and physicochemical properties. This guide provides a comparative analysis of the primary methodologies for fluoropropylation—nucleophilic, electrophilic, and radical—supported by experimental data and detailed protocols to aid in the selection and implementation of the most suitable method for a given synthetic challenge.
The incorporation of fluorine-containing moieties is a well-established strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The fluoropropyl group, in particular, offers a unique combination of a flexible alkyl chain with the distinctive electronic properties of fluorine. This guide outlines and compares the prevalent strategies for installing this valuable functional group.
Methodological Overview
Fluoropropylation reactions can be broadly classified into three main categories based on the nature of the key reactive intermediate:
-
Nucleophilic Fluoropropylation: This is the most common approach and involves the reaction of a nucleophile with an electrophilic fluoropropylating agent. This method is generally reliable and predictable, often following classical S(_N)2 reaction pathways.
-
Electrophilic Fluoropropylation: This less common method utilizes a nucleophilic substrate and an electrophilic source of a fluoropropyl group. The development of stable and effective electrophilic fluoropropylating agents remains an area of active research.
-
Radical Fluoropropylation: This approach involves the generation of a fluoropropyl radical, which then reacts with a suitable substrate. These methods, often initiated by light (photoredox catalysis) or radical initiators, are particularly useful for the functionalization of (hetero)arenes and other substrates amenable to radical addition.
The logical relationship between these methods is illustrated in the following diagram:
Assessing the Regioselectivity of 1-Fluoro-3-iodopropane Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
1-Fluoro-3-iodopropane is a valuable bifunctional building block in organic synthesis, offering two distinct sites for chemical modification. Its utility is largely dictated by the predictable regioselectivity of its reactions. This guide provides a comparative analysis of the reactivity of this compound with various nucleophiles, supported by established principles of organic chemistry and representative experimental protocols.
High Regioselectivity Driven by Leaving Group Ability
The key to the predictable reactivity of this compound lies in the differential leaving group ability of the iodide and fluoride substituents. In nucleophilic substitution reactions, the weaker the base, the better the leaving group. Iodide (I⁻) is the conjugate base of a strong acid (hydroiodic acid, HI), making it an excellent leaving group. In contrast, fluoride (F⁻) is the conjugate base of a weak acid (hydrofluoric acid, HF) and is therefore a poor leaving group.
This disparity ensures that nucleophilic attack occurs almost exclusively at the carbon atom bonded to the iodine, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism. The primary nature of the alkyl halide minimizes steric hindrance, further favoring the SN2 pathway.
Comparison of Nucleophile Performance
The choice of nucleophile and reaction conditions significantly impacts the efficiency of the substitution reaction. The following table summarizes the expected performance of various nucleophiles with this compound based on general principles of SN2 reactions. Optimal conditions typically involve polar aprotic solvents which enhance the nucleophilicity of the attacking species.
| Nucleophile Class | Example Nucleophile | Base | Typical Solvent | Reaction Temperature | Expected Product | Notes |
| Oxygen | Sodium Ethoxide (NaOEt) | N/A (pre-formed) | Ethanol, THF, DMF | Reflux | 3-Fluoropropyl ethyl ether | The Williamson ether synthesis is highly effective with primary alkyl halides. |
| Nitrogen | Aniline | K₂CO₃, Et₃N | DMF, Acetonitrile | 60-100 °C | N-(3-Fluoropropyl)aniline | A base is required to neutralize the acid formed and prevent polyalkylation. |
| Sulfur | Sodium Thiophenoxide (NaSPh) | N/A (pre-formed) | Ethanol, DMF | Room Temp. to 60 °C | 3-Fluoropropyl phenyl sulfide | Thiolates are excellent nucleophiles and reactions are often rapid at moderate temperatures. |
| Carbon | Diethyl Malonate | Sodium Ethoxide (NaOEt) | Ethanol | Reflux | Diethyl (3-fluoropropyl)malonate | A strong base is needed to deprotonate the malonic ester to form the enolate nucleophile. |
| Halogen | Sodium Azide (NaN₃) | N/A | DMF, DMSO | 60-80 °C | 1-Azido-3-fluoropropane | Azide is a potent nucleophile, leading to efficient substitution. |
| Halogen | Potassium Cyanide (KCN) | N/A | Ethanol, DMSO | Reflux | 4-Fluorobutanenitrile | The use of an ethanolic solution of KCN is common to produce nitriles. |
Detailed Experimental Protocols
The following protocols are representative methodologies for the regioselective synthesis of 3-fluoropropyl derivatives from this compound.
Protocol 1: Synthesis of 3-Fluoropropyl Phenyl Ether (Williamson Ether Synthesis)
-
Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol (50 mL). Carefully add sodium metal (1.1 equivalents) in small portions to the ethanol. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.
-
Reaction: To the sodium ethoxide solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Heating: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench with water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation or column chromatography on silica gel to yield pure 3-fluoropropyl phenyl ether.
Protocol 2: Synthesis of N-(3-Fluoropropyl)aniline
-
Reaction Setup: In a round-bottom flask, dissolve aniline (1.0 equivalent) and this compound (1.1 equivalents) in dimethylformamide (DMF).
-
Base Addition: Add potassium carbonate (K₂CO₃) (1.5 equivalents) to the mixture.
-
Heating: Heat the reaction mixture to 80 °C and stir for 8-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain N-(3-fluoropropyl)aniline.
A Comparative Guide to the Kinetic Studies of 1-Fluoro-3-iodopropane Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic and mechanistic aspects of nucleophilic substitution reactions on 1-fluoro-3-iodopropane. This bifunctional molecule presents two potential sites for nucleophilic attack: the carbon bonded to iodine and the carbon bonded to fluorine. Understanding the kinetic preferences for substitution at these sites is crucial for its application as a building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals.
Executive Summary
Nucleophilic substitution reactions on this compound will overwhelmingly favor the displacement of the iodide over the fluoride. This selectivity is dictated by the vast difference in the leaving group ability of iodide and fluoride ions. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-fluorine (C-F) bond, leading to a much lower activation energy for substitution at the C-1 position. For all practical purposes in typical SN2 reactions, the C-F bond can be considered inert, allowing for the selective functionalization of the iodo-end of the molecule.
Comparative Kinetic Data
While specific kinetic data for this compound is not extensively available in the literature, we can draw reliable comparisons from data on analogous 1-halopropanes. The following table summarizes the relative rate constants for the SN2 reaction of 1-iodopropane and 1-fluoropropane with a common nucleophile. This serves as a strong proxy for the expected reactivity at the two electrophilic centers within this compound.
| Substrate | Leaving Group | C-X Bond Dissociation Energy (kJ/mol) | Relative Rate Constant (krel) |
| 1-Iodopropane | I⁻ | ~228 | ~100,000 |
| 1-Bromopropane | Br⁻ | ~290 | 2,000 |
| 1-Chloropropane | Cl⁻ | ~346 | 100 |
| 1-Fluoropropane | F⁻ | ~467 | ~1 |
Data is representative and compiled from various sources on haloalkane reactivity for SN2 reactions. The relative rates are normalized to that of 1-fluoropropane.
The data clearly illustrates that the rate of nucleophilic substitution on an iodoalkane is several orders of magnitude faster than on a fluoroalkane. This vast difference in reactivity forms the basis for the selective functionalization of this compound.
Reaction Mechanism and Selectivity
The nucleophilic substitution on this compound with common nucleophiles proceeds via a bimolecular (SN2) mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously.
The diagram below illustrates the selective SN2 reaction at the carbon bearing the iodine atom.
Caption: Selective SN2 reaction at the C-I bond of this compound.
The key factors governing this high selectivity are:
-
Leaving Group Ability: The iodide ion (I⁻) is an excellent leaving group because it is a very weak base and is highly polarizable, which stabilizes the forming negative charge in the transition state.[1][2] In contrast, the fluoride ion (F⁻) is a poor leaving group due to its strong basicity and low polarizability.[1]
-
Bond Strength: The C-I bond is significantly weaker than the C-F bond, requiring less energy to break during the substitution process.[3]
Experimental Protocols
To experimentally determine the rate of nucleophilic substitution on this compound, a pseudo-first-order kinetics experiment can be employed. By using a large excess of the nucleophile, its concentration remains effectively constant throughout the reaction, simplifying the rate law to be dependent only on the concentration of the haloalkane.
Objective: To determine the second-order rate constant for the reaction of this compound with a nucleophile (e.g., azide).
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous acetone (solvent)
-
Standardized silver nitrate (AgNO₃) solution (for titration)
-
Constant temperature bath
-
Reaction flasks, pipettes, and burette
Procedure:
-
Reaction Setup: Prepare a solution of this compound in anhydrous acetone of a known concentration (e.g., 0.1 M). Prepare a separate solution of sodium azide in anhydrous acetone with a much higher concentration (e.g., 1.0 M).
-
Initiation: Place both solutions in a constant temperature bath to equilibrate. To initiate the reaction, mix known volumes of the two solutions in a reaction flask and start a timer.
-
Monitoring the Reaction: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to an excess of cold water.
-
Quantification: Titrate the unreacted azide in the quenched aliquot with a standardized solution of silver nitrate. The endpoint can be determined by the formation of a silver azide precipitate.
-
Data Analysis: The concentration of this compound at each time point can be calculated from the change in the azide concentration. A plot of ln([this compound]) versus time should yield a straight line, the slope of which is the pseudo-first-order rate constant (k').
-
Calculating the Second-Order Rate Constant: The second-order rate constant (k) can be calculated using the equation: k = k' / [NaN₃].
The following diagram outlines the general workflow for this kinetic study.
Caption: A generalized workflow for a kinetic study of nucleophilic substitution.
Comparison with Alternative Substrates
The choice of a leaving group is a critical factor in designing efficient synthetic routes. The table below compares the reactivity of 1-iodopropane with other common alkylating agents.
| Substrate | Leaving Group | Comments |
| This compound | I⁻ | Highly reactive at the C-I bond, allowing for selective functionalization. The C-F bond is generally unreactive under SN2 conditions. |
| 1,3-Diiodopropane | I⁻ | Both ends are highly reactive, potentially leading to mixtures of mono- and di-substituted products. |
| 1-Bromo-3-fluoropropane | Br⁻ | The C-Br bond is reactive, but less so than the C-I bond. Offers a good balance of reactivity and stability. |
| 1-Chloro-3-fluoropropane | Cl⁻ | The C-Cl bond is significantly less reactive than C-I and C-Br, often requiring harsher reaction conditions. |
| 3-Fluoropropyl tosylate | OTs⁻ | The tosylate group is an excellent leaving group, comparable in reactivity to iodide. However, tosylates can be more sterically hindered. |
Conclusion
The kinetic studies of this compound and its analogs unequivocally demonstrate that nucleophilic substitution will occur selectively at the carbon bonded to iodine. This high degree of selectivity is a direct consequence of the superior leaving group ability of the iodide ion and the relative weakness of the C-I bond compared to the C-F bond. This makes this compound a valuable and predictable building block for the synthesis of complex molecules where a fluoropropyl moiety is desired. Researchers can confidently employ this substrate to achieve selective functionalization, knowing that the fluoro- group will remain intact under standard nucleophilic substitution conditions.
References
Safety Operating Guide
Proper Disposal of 1-Fluoro-3-iodopropane: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of 1-fluoro-3-iodopropane (CAS No. 462-40-8). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with standard laboratory and environmental regulations. This compound is a flammable, toxic, and halogenated organic compound requiring specialized disposal methods.[1][2]
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] All handling of this volatile compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]
In case of accidental contact, flush the affected skin or eyes with copious amounts of water and seek immediate medical attention.[1] For spills, absorb the material with vermiculite or another inert absorbent, collect the residue into a designated flammable waste container, and dispose of it as hazardous waste.[3]
Quantitative Data for Disposal and Safety
The following table summarizes key quantitative data related to the safe handling and disposal of this compound. It is important to note that specific permissible exposure limits (PELs) for this compound have not been established by major regulatory bodies like OSHA.[4]
| Parameter | Value / Guideline | Citation |
| Chemical Formula | C₃H₆FI | [1] |
| Molecular Weight | 187.98 g/mol | [1] |
| Physical State | Colorless oil | [1] |
| Boiling Point | 68-69 °C at 95 mmHg | [1] |
| Flash Point | 33.8 °C | [5] |
| Permissible Exposure Limit (PEL) | Not established | [4] |
| Waste pH Range | 6-9 for aqueous solutions |
Disposal Procedures
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[1] The recommended technology for halogenated organic compounds is high-temperature incineration equipped with an afterburner and scrubber to neutralize acidic and toxic fumes.[3]
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this compound with non-halogenated organic waste. It must be collected in a dedicated "Halogenated Organic Waste" container.
-
Containerization: Use a clearly labeled, leak-proof, and chemically compatible container for waste collection. Ensure the container is kept closed when not in use.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Liquid," and the full chemical name "this compound."
-
Storage: Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][6]
-
Licensed Disposal: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Experimental Protocols
Currently, there are no widely published, specific experimental protocols for the in-lab neutralization or degradation of this compound. The standard and required procedure is collection and disposal via a licensed hazardous waste facility. Attempting to neutralize or treat this compound in a laboratory setting without validated procedures can be dangerous and is not recommended.
Visualized Disposal Workflow
The following diagram illustrates the proper disposal workflow for this compound.
Caption: A flowchart illustrating the proper disposal pathway for this compound.
References
Personal protective equipment for handling 1-Fluoro-3-iodopropane
Safe Handling and Disposal of 1-Fluoro-3-iodopropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No: 462-40-8). Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment. This chemical is a flammable liquid and vapor that can cause skin and serious eye irritation, as well as respiratory irritation.[1][2][3]
Essential Safety Information
Hazard Identification:
-
Classification: Flammable Liquid (Category 3), Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3).[1]
-
Signal Word: Danger or Warning.[1]
-
Hazard Statements:
Physical and Chemical Properties:
| Property | Value | Source(s) |
| Molecular Formula | C₃H₆FI | [4] |
| Molecular Weight | 187.98 g/mol | [4] |
| Appearance | Colorless liquid/oil | [4][5] |
| Boiling Point | 68-69°C @ 95 mmHg 118°C | [4][5] |
| Density | ~1.837 g/cm³ 2.03 g/mL | [4][5] |
| Flash Point | < 23 °C | [2] |
| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol. Hardly soluble in water. | [4][5] |
Personal Protective Equipment (PPE)
The primary line of defense against exposure is the correct use of Personal Protective Equipment.
| PPE Category | Item | Specifications and Recommendations | Source(s) |
| Eye and Face Protection | Safety Goggles or Face Shield | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a significant risk of splashing. | [1][6] |
| Hand Protection | Chemical-Resistant Gloves | Handle with gloves that have been inspected prior to use. For short-term splash protection, nitrile gloves may be used. For extended contact, butyl rubber gloves are more suitable. | [1][6] |
| Skin and Body Protection | Lab Coat and Impervious Clothing | Wear a standard lab coat. For tasks with a higher risk of exposure, fire/flame resistant and antistatic protective clothing should be worn. | [1][6] |
| Respiratory Protection | Full-Face Respirator | If exposure limits are exceeded or if irritation or other symptoms are experienced, use a full-face respirator with appropriate cartridges. Ensure use in a well-ventilated area. | [1][6] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Ensure a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[2]
-
Work must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Keep the chemical away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[1][2][7]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1][2][7]
-
Ground and bond containers and receiving equipment to prevent static electricity.[1][2][7]
2. Handling and Dispensing:
-
Before handling, don the appropriate PPE as detailed in the table above.
-
Use non-sparking tools when opening and dispensing the chemical.[1][2]
-
Avoid all personal contact, including the inhalation of vapors or mists.[1][2]
-
Do not eat, drink, or smoke when handling this product.[2]
3. Storage:
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[1][2][4]
-
Recommended storage is under an inert atmosphere (e.g., Nitrogen or Argon) at temperatures between 2-8°C.[4] Some suppliers state storage can be at room temperature.
-
Store away from incompatible materials, such as strong oxidizing agents.[8]
4. Post-Handling:
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2][7]
-
Contaminated work clothes should be laundered separately before reuse.[2]
Caption: A workflow diagram illustrating the key safety steps for handling this compound.
Emergency and Disposal Plans
Spill Response:
-
Immediate Action: Evacuate the area and remove all sources of ignition.[2]
-
Ventilation: Ensure the area is well-ventilated.
-
Personal Protection: Wear the appropriate PPE, including respiratory protection, to avoid breathing vapors and contact with skin and eyes.[2]
-
Containment: Contain the spill using an inert absorbent material such as sand, silica gel, or vermiculite.[2][8]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for flammable waste.[2]
-
Decontamination: Clean the spill area thoroughly.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: If skin or hair contact occurs, immediately flush the affected area with running water. Remove contaminated clothing. If skin irritation occurs, seek medical help.[1][7]
-
Inhalation: If fumes are inhaled, remove the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell.[1][7]
-
Ingestion: Do not induce vomiting. Immediately give a glass of water. Seek immediate medical attention.[2]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[1][4]
-
Hazards: The liquid and its vapor are flammable and may form explosive mixtures with air.[2] Combustion may produce toxic or irritating fumes.[2]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][8]
Disposal Plan:
-
Waste Classification: this compound and any contaminated materials should be treated as hazardous or special waste.[2][4]
-
Disposal Method: Disposal must be carried out by a licensed and approved waste disposal company.[2][4] Do not dispose of it down the drain. The disposal must be in accordance with all applicable federal, state, and local regulations.[1][7]
-
Container Disposal: Decontaminate empty containers. They may still contain explosive vapors and should be handled with care.[2] Observe all label safeguards until containers are properly destroyed.[2]
References
- 1. echemi.com [echemi.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. This compound | C3H6FI | CID 127890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
